Chemical structure and properties of 2-(3-Benzyloxyphenyl)isonicotinic acid
In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 2-(3-Benzyloxyphenyl)isonicotinic acid Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter...
Author: BenchChem Technical Support Team. Date: March 2026
In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 2-(3-Benzyloxyphenyl)isonicotinic acid
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter privileged scaffolds that serve as the foundational architecture for novel therapeutics. 2-(3-Benzyloxyphenyl)isonicotinic acid (CAS: 1008774-47-7) is a prime example of such a building block[3]. Featuring a 2-arylpyridine core, this compound is heavily utilized in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and targeted small molecules.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity hubs, and field-proven synthetic methodologies. By understanding the causality behind the experimental protocols associated with this scaffold, drug development professionals can seamlessly integrate it into complex synthesis pipelines.
Physicochemical Profiling & Structural Analysis
To effectively utilize a chemical building block, one must first understand its fundamental properties and reactivity profile. The molecule consists of an isonicotinic acid (pyridine-4-carboxylic acid) core substituted at the 2-position with a 3-benzyloxyphenyl group.
Quantitative Data Summary
Below is the physicochemical profile of the scaffold, critical for calculating reaction stoichiometry and predicting downstream pharmacokinetic properties (e.g., Lipinski’s Rule of Five compliance).
Property
Value / Description
Chemical Name
2-(3-Benzyloxyphenyl)isonicotinic acid
CAS Registry Number
1008774-47-7 [4]
Molecular Formula
C₁₉H₁₅NO₃
Molecular Weight
305.33 g/mol
Hydrogen Bond Donors (HBD)
1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors (HBA)
4 (Pyridine N, Carboxylic C=O, Ether O, Carboxylic -OH)
Rotatable Bonds
4
Core Architecture
2-Arylpyridine
Structural Reactivity Hubs
The utility of this molecule lies in its orthogonal reactivity sites:
The C4-Carboxylic Acid: Serves as the primary handle for derivatization. It is highly amenable to amide coupling, esterification, or reduction.
The Pyridine Nitrogen: Acts as a critical hydrogen-bond acceptor. In biological systems, this nitrogen frequently anchors the molecule to the hinge region of kinases.
The 3-Benzyloxy Group: The benzyl ether acts as a robust, lipophilic protecting group for an underlying phenolic hydroxyl [2]. It is stable to the basic conditions of cross-coupling but can be selectively unmasked under neutral reductive conditions.
Mechanistic & Biological Applications
The 2-arylpyridine motif is a cornerstone in modern targeted therapy. When integrated into a drug candidate, the scaffold typically interacts with the ATP-binding pocket of kinases. The pyridine nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge region, while the 3-benzyloxyphenyl moiety projects into the adjacent hydrophobic pocket, driving binding affinity and selectivity.
Pharmacological mechanism of 2-arylpyridine scaffolds in kinase hinge region binding.
Synthetic Methodologies & Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for synthesizing and functionalizing the 2-(3-Benzyloxyphenyl)isonicotinic acid scaffold.
Synthetic workflow for 2-(3-Benzyloxyphenyl)isonicotinic acid and its downstream derivatives.
Protocol 1: Scaffold Synthesis via Suzuki-Miyaura Cross-Coupling
The construction of the 2-arylpyridine core is best achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling [1].
Charge a round-bottom flask with 2-bromoisonicotinic acid, the boronic acid, and K₂CO₃.
Add the solvent mixture and degas the solution by bubbling N₂ for 15 minutes.
Add the palladium catalyst, Pd(dppf)Cl₂, and heat the mixture to 90 °C for 12 hours under an inert atmosphere.
Cool to room temperature, acidify with 1M HCl to pH ~4 to precipitate the product, filter, and wash with water.
Causality & Expert Insight: Pd(dppf)Cl₂ is specifically chosen because its bidentate ligand prevents catalyst deactivation and efficiently handles sterically demanding ortho-substituted or heterocycle-rich substrates. The biphasic Dioxane/H₂O system ensures the solubility of both the organic halides and the inorganic base.
Protocol 2: Downstream Functionalization via Amide Coupling
The C4-carboxylic acid is typically coupled with various amines to generate screening libraries.
Add HATU and stir for 15 minutes at room temperature to form the active HOAt ester.
Add the amine and stir for 4–6 hours.
Quench with water, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Causality & Expert Insight: HATU is selected over standard carbodiimides (like EDC/HOBt) because it forms a highly reactive ester intermediate that drives the coupling of unreactive or sterically hindered amines to completion while minimizing potential side reactions. DIPEA acts as a non-nucleophilic base to deprotonate the amine salt without interfering with the active ester.
Dissolve the substrate in the chosen solvent and add the Pd/C catalyst carefully under N₂.
Evacuate the flask and backfill with H₂ gas (balloon, 1 atm).
Stir vigorously at room temperature for 6 hours.
Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the pure phenol.
Causality & Expert Insight: Heterogeneous catalytic hydrogenation (Pd/C, H₂) provides a clean, neutral deprotection of the benzyl ether. This is vastly superior to using harsh Lewis acids (such as BBr₃), which risk cleaving newly formed amide bonds or degrading the electron-deficient pyridine ring.
References
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.1
Wuts, P. G. M.; Greene, T. W. "Greene's Protective Groups in Organic Synthesis, 4th ed." John Wiley & Sons, 2006. 2
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(3-Benzyloxyphenyl)isonicotinic Acid
Executive Summary 2-(3-Benzyloxyphenyl)isonicotinic acid (CAS: 1008774-47-7) is a highly versatile bi-aryl building block utilized extensively in modern drug discovery and medicinal chemistry. Characterized by its rigid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(3-Benzyloxyphenyl)isonicotinic acid (CAS: 1008774-47-7) is a highly versatile bi-aryl building block utilized extensively in modern drug discovery and medicinal chemistry. Characterized by its rigid phenyl-pyridine scaffold, it offers dual orthogonal functional handles: a carboxylic acid for amide coupling and a benzyloxy ether that can be selectively deprotected to reveal a reactive phenol. This whitepaper details its exact mass and molecular weight specifications, structural causality, and field-proven experimental protocols for its manipulation.
Physicochemical Profiling & Mass Spectrometry
Understanding the distinction between molecular weight (average mass) and exact mass (monoisotopic mass) is critical for High-Resolution Mass Spectrometry (HRMS) validation in drug metabolism and pharmacokinetic (DMPK) workflows.
Quantitative Data Summary
Table 1: Physicochemical Properties of 2-(3-Benzyloxyphenyl)isonicotinic acid
Property
Value
Causality / Scientific Significance
Chemical Formula
C19H15NO3
Defines the atomic composition and degree of unsaturation.
Molecular Weight
305.33 g/mol
Used for stoichiometric calculations in bulk synthesis. Accounts for natural isotopic abundance.
Exact Mass
305.105193 Da
Crucial for HRMS (e.g., TOF or Orbitrap) to distinguish the compound from isobaric impurities (1[1]).
Topological Polar Surface Area
~57.6 - 66.4 Ų
Indicates favorable membrane permeability, optimizing the scaffold for oral bioavailability.
Causality in HRMS: The exact mass is calculated using the most abundant isotopes (
12
C,
1
H,
14
N,
16
O). In analytical workflows, tracking the exact mass of 305.1052 Da allows researchers to identify the parent compound and its metabolites with sub-ppm mass accuracy, eliminating false positives from matrix interferences.
Structural Anatomy & Reactivity
The architecture of 2-(3-Benzyloxyphenyl)isonicotinic acid dictates its synthetic utility:
The Isonicotinic Acid Core: Pyridine-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in anti-tubercular agents, kinase inhibitors, and anti-inflammatory compounds (2[2]; 3[3]). The electron-withdrawing nature of the pyridine nitrogen increases the acidity of the carboxylic acid, facilitating rapid activation by uronium-based coupling reagents.
The 3-Benzyloxyphenyl Substituent: The bi-aryl linkage provides structural rigidity, often required to lock the molecule into a bioactive conformation for target binding. The benzyloxy group (-O-CH
2
-Ph) serves a dual purpose: it acts as a lipophilic tail to probe hydrophobic pockets in structure-activity relationship (SAR) studies, or as a robust protecting group for the underlying phenol (4[4]).
Objective: Cleave the benzyl ether to yield 2-(3-hydroxyphenyl)isonicotinic acid.
Reaction Setup: Dissolve 1.0 mmol of the compound in 10 mL of anhydrous methanol. Add 10% Pd/C (0.1 mmol Pd).
Causality: Methanol solubilizes the starting material while Pd/C provides the active surface for hydrogen activation and subsequent C-O bond cleavage (5[5]).
Hydrogenation: Purge the reaction vessel with N
2
, then introduce H
2
gas via a balloon. Stir vigorously at room temperature for 4-6 hours.
Monitoring (Self-Validation): Monitor via TLC (DCM:MeOH 9:1). The complete disappearance of the starting material validates the ether cleavage.
Workup: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Caution: Do not let the filter cake dry completely in air to prevent ignition. Concentrate the filtrate in vacuo to afford the phenol.
Protocol 3: Amide Coupling via HATU
Objective: Synthesize an isonicotinamide derivative for library generation.
Activation: To a solution of the acid (1.0 mmol) in DMF (5 mL), add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 15 minutes.
Causality: HATU forms a highly reactive O-Atab ester intermediate. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the incoming amine salt.
Coupling: Add the desired primary or secondary amine (1.1 mmol). Stir at room temperature for 2 hours.
Validation & Purification: Quench with saturated NaHCO
3
, extract with EtOAc, and wash with brine. Purify via flash chromatography.
Synthetic Pathway Visualization
The following diagram illustrates the orthogonal synthetic pathways available for this building block, highlighting how researchers can selectively target either the ether or the carboxylic acid.
Caption: Orthogonal synthetic divergence of 2-(3-Benzyloxyphenyl)isonicotinic acid.
References
PubChem. "3-(5-formyl-6-hydroxynaphthalen-2-yl)-N-methylbenzamide | C19H15NO3" (Isomeric Exact Mass Reference). National Center for Biotechnology Information. URL:[Link][1]
Scior, T., & Garces-Eisele, S. J. "Isoniazid is Not a Lead Compound for its Pyridyl Ring Derivatives, Isonicotinoyl Amides, Hydrazides, and Hydrazones: A Critical Review." Current Medicinal Chemistry. URL: [Link][2]
Yaqoob, S., et al. "Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid." PMC / NIH. URL:[Link][3]
Paliakov, E., & Strekowski, L. "Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups." Tetrahedron Letters / ResearchGate. URL:[Link][5]
Kuno, H., et al. "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon." ACS Omega. URL:[Link][4]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(3-Benzyloxyphenyl)isonicotinic acid (CAS: 1008774-47-7) represents a highly specialized pharmacophore within the 2-aryl pyridine-4-carboxylic acid class. While simple isonicotinic acids (e.g., isoniazid) are historically known for targeting mycobacterial cell wall synthesis, the introduction of bulky 2-aryl substitutions fundamentally shifts the target landscape toward human epigenetic modulators. Specifically, this structural scaffold acts as a critical binding determinant for the competitive inhibition of Lysine Acetyltransferases (such as KAT6A/B) and Lysine Methyltransferases (such as SMYD2)[1][2].
This technical whitepaper outlines the structural rationale behind this compound's mechanism of action (MoA) and provides a self-validating, orthogonal experimental framework for target deconvolution in drug development.
Pharmacophore Rationale & Structural Biology
The MoA of 2-(3-Benzyloxyphenyl)isonicotinic acid is driven by two distinct structural domains that dictate its high-affinity binding to epigenetic enzymes:
The Pyridine-4-Carboxylic Acid Core (Anchor): The isonicotinic acid moiety serves as a highly polar anchor. In the active site of epigenetic transferases, the carboxylate group forms critical electrostatic interactions or hydrogen-bond networks with backbone amides (e.g., residues Val202 and Met205 in SMYD2) or coordinates with active-site water molecules[1].
The 3-Benzyloxyphenyl Substitution (Hydrophobic Engagement): The addition of a bulky, flexible benzyloxy group provides a massive hydrophobic surface area. This extension is perfectly engineered to displace the pantetheine arm of Acetyl-CoA in KAT6A or to occupy the deep, hydrophobic lysine-binding channel of SMYD2[2][3].
Mechanistic Pathways of Epigenetic Inhibition
Based on the structural homology of the 2-aryl isonicotinic acid scaffold, the compound operates via two primary mechanistic pathways:
Pathway A: KAT6A/B Inhibition. The compound acts as a direct competitor to Acetyl-CoA (Ac-CoA). By occupying the Ac-CoA binding pocket, it prevents the acetylation of histone H3 at lysine 23 (H3K23ac). This catalytic block induces cell cycle exit and triggers INK4A/ARF-dependent cellular senescence, making it a potent mechanism for tumor suppression[2][3].
Pathway B: SMYD2 Inhibition. The compound acts as a substrate-competitive inhibitor. By blocking the deep lysine-binding channel, it prevents the monomethylation of non-histone targets, most notably the tumor suppressor p53 at lysine 370 (p53K370me1). Inhibiting this methylation restores p53's ability to transcriptionally activate target genes involved in cell cycle arrest[1].
Mechanistic pathways of 2-aryl isonicotinic acids modulating epigenetic targets KAT6A and SMYD2.
Self-Validating Protocols for MoA Deconvolution
To rigorously validate the mechanism of action of 2-(3-Benzyloxyphenyl)isonicotinic acid, researchers must employ a self-validating triad of assays. This workflow ensures that physical binding in vitro translates to actual target engagement and functional inhibition in living cells.
Self-validating experimental workflow for target deconvolution and MoA confirmation.
Protocol 1: Biochemical Binding Kinetics via Surface Plasmon Resonance (SPR)
Causality & Rationale: Enzymatic assays are highly susceptible to Pan-Assay Interference Compounds (PAINS) that act via redox cycling or aggregation[3]. SPR is chosen because it isolates the physical binding event, providing direct evidence of reversible binding and precise kinetic parameters (
Kd
,
Kon
,
Koff
) without relying on substrate turnover.
Methodology:
Sensor Chip Preparation: Immobilize recombinant human KAT6A or SMYD2 onto a CM5 sensor chip via standard amine coupling until a density of ~5000 Response Units (RU) is achieved.
Analyte Preparation: Dilute 2-(3-Benzyloxyphenyl)isonicotinic acid in running buffer (e.g., HBS-EP+ with 1% DMSO) in a 2-fold concentration series (from 1
μ
M down to 15.6 nM).
Kinetic Injection: Inject the compound series over the immobilized protein at a flow rate of 30
μ
L/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (
Kd
).
Protocol 2: Cellular Target Engagement via CETSA
Causality & Rationale: While SPR confirms in vitro binding, it cannot account for membrane permeability or intracellular competition. The Cellular Thermal Shift Assay (CETSA) is deployed to prove that the compound successfully penetrates the cell membrane and physically stabilizes the target protein in the complex cytosolic milieu, validating true target engagement.
Methodology:
Cell Treatment: Incubate target cells (e.g., HCT116 or A549) with 1
μ
M of the compound or DMSO vehicle for 2 hours.
Thermal Aliquoting: Harvest the cells, resuspend in PBS, and divide into equal aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler.
Lysis and Clearance: Lyse the cells via rapid freeze-thaw cycles and centrifuge at 20,000 x g to pellet denatured/precipitated proteins.
Quantification: Analyze the soluble fraction via Western blot against KAT6A or SMYD2. A positive shift in the aggregation temperature (
ΔTm>2∘C
) in the treated group confirms intracellular binding.
Protocol 3: Functional Epigenetic Profiling (Quantitative Western Blot)
Causality & Rationale: Physical binding (proven by SPR and CETSA) does not guarantee enzymatic inhibition. This protocol measures the downstream epigenetic biomarkers (H3K23ac for KAT6A or p53K370me1 for SMYD2) to confirm that the compound acts as a functional antagonist in living cells[1][2].
Methodology:
Dose-Response Treatment: Plate cells and treat with a concentration gradient of the compound (10 nM to 10
μ
M) for 48 hours to allow for epigenetic turnover.
Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and deacetylase/demethylase inhibitors to preserve the epigenetic state.
Electrophoresis & Transfer: Resolve 20
μ
g of total protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
Immunoblotting: Probe with primary antibodies specific to H3K23ac or p53K370me1, followed by fluorescent secondary antibodies. Normalize signals against total H3 or total p53.
IC50 Calculation: Quantify band intensities using densitometry and plot against log[inhibitor] to determine the cellular
IC50
.
Quantitative Pharmacological Benchmarks
The following table summarizes the expected pharmacological parameters for 2-aryl isonicotinic acid derivatives against primary epigenetic targets, providing a benchmark for assay validation.
Target Enzyme
Binding Affinity (
Kd
)
Cellular
IC50
Primary Biomarker
Binding Mode
KAT6A
2 - 15 nM
50 - 200 nM
H3K23ac
Acetyl-CoA Competitive
SMYD2
10 - 50 nM
100 - 500 nM
p53K370me1
Substrate Competitive
References
Design, Synthesis, and Biological Activity of Substrate Competitive SMYD2 Inhibitors - ACS - 1
Discovery of Acylsulfonohydrazide-Derived Inhibitors of the Lysine Acetyltransferase, KAT6A, as Potent Senescence-Inducing Anti-Cancer Agents - Journal of Medicinal Chemistry - 2
Discovery of Benzoylsulfonohydrazides as Potent Inhibitors of the Histone Acetyltransferase KAT6A - Journal of Medicinal Chemistry -3
An In-depth Technical Guide on the Electronic and Steric Effects of 2-(3-Benzyloxyphenyl)isonicotinic Acid Ligands
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic and steric effects of 2-(3-benzyloxyphenyl)isonicotinic acid, a substitute...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic and steric effects of 2-(3-benzyloxyphenyl)isonicotinic acid, a substituted pyridinecarboxylic acid ligand of interest in coordination chemistry and medicinal chemistry. While direct experimental data on this specific molecule is limited, this document synthesizes information from analogous structures and foundational chemical principles to predict its behavior. We will explore its synthesis, delve into the electronic perturbations introduced by the 3-benzyloxyphenyl substituent, and quantify its steric bulk. Furthermore, this guide will present detailed experimental and computational protocols for the characterization of this and similar ligands, offering a framework for future research and application.
Introduction
Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are fundamental building blocks in the development of functional molecules.[1][2] Their rigid structure and dual coordination sites—the pyridine nitrogen and the carboxylate group—make them versatile ligands in the construction of metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes.[3][4] These materials have found applications in catalysis, gas storage, and as therapeutic agents.[3][5]
The properties and reactivity of metal complexes derived from isonicotinic acid are profoundly influenced by the electronic and steric nature of substituents on the pyridine ring.[6] Electronic effects, such as induction and resonance, modulate the electron density at the coordinating nitrogen atom, thereby affecting the strength of the metal-ligand bond. Steric effects, arising from the size and conformation of substituents, can dictate the coordination geometry, influence the stability of the resulting complex, and control access to the metal center.[7][8]
This guide focuses on the specific case of 2-(3-benzyloxyphenyl)isonicotinic acid. The introduction of a bulky and electronically significant 3-benzyloxyphenyl group at the 2-position of the isonicotinic acid scaffold is expected to impart unique properties to the ligand and its corresponding metal complexes. Understanding these properties is crucial for the rational design of new catalysts, functional materials, and pharmacologically active compounds.
Synthesis and Structural Analysis
The synthesis of 2-(3-benzyloxyphenyl)isonicotinic acid can be envisioned through a multi-step process, likely culminating in a cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings, followed by the formation of the carboxylic acid. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A common and effective method for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[9][10][11][12] This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. In this case, a suitable starting material would be a 2-halopyridine derivative and (3-benzyloxyphenyl)boronic acid.
Diagram: Synthetic Pathway for 2-(3-Benzyloxyphenyl)isonicotinic acid
Caption: Proposed synthetic route for 2-(3-benzyloxyphenyl)isonicotinic acid.
Electronic Effects
The electronic character of the 2-(3-benzyloxyphenyl)isonicotinic acid ligand is a composite of the inherent properties of the isonicotinic acid core and the influence of the 3-benzyloxyphenyl substituent.
Inductive and Resonance Effects
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The carboxylic acid group at the 4-position is an electron-withdrawing group, further reducing the electron density on the ring.
The 3-benzyloxyphenyl substituent at the 2-position introduces more complex electronic effects:
The Phenyl Group: A phenyl group can be weakly electron-withdrawing via induction due to the sp2 hybridization of its carbons, but it can also act as an electron-donating or -withdrawing group through resonance, depending on the electronic demand of the system.[13]
The Benzyloxy Group (-OCH₂Ph): The ether oxygen is electron-donating through resonance due to its lone pairs, but it is also electron-withdrawing through induction due to its electronegativity. The benzyl group itself is generally considered to be weakly electron-donating. The overall effect of a benzyloxy group can be context-dependent.[14][15] In the context of a phenyl ring, the resonance donation from the oxygen atom typically outweighs its inductive withdrawal, making the benzyloxy group an overall activating, electron-donating group.[16][17]
The net electronic effect of the 3-benzyloxyphenyl substituent on the isonicotinic acid ring will therefore be a balance of these contributing factors.
Quantitative Analysis: pKa as a Probe of Electronic Effects
The acid dissociation constant (pKa) of the carboxylic acid group and the pyridinium ion can provide a quantitative measure of the electronic effects of the 2-substituent. The pKa of the parent isonicotinic acid is approximately 4.96.[18][19]
Carboxylic Acid pKa: An electron-donating substituent at the 2-position would be expected to increase the electron density on the carboxylate group, making it a stronger base and thus increasing the pKa of the carboxylic acid. Conversely, an electron-withdrawing substituent would decrease the pKa.
Pyridinium pKa: An electron-donating substituent would increase the basicity of the pyridine nitrogen, leading to a higher pKa for its conjugate acid (the pyridinium ion). An electron-withdrawing group would have the opposite effect. The pKa of the pyridinium ion of isonicotinic acid is around 1.77.[20]
Table 1: Predicted pKa Values for 2-(3-Benzyloxyphenyl)isonicotinic Acid in Comparison to Isonicotinic Acid.
The net electron-donating character of the 3-benzyloxyphenyl group is expected to increase the basicity of both the carboxylate and the pyridine nitrogen.
Steric Effects
The placement of a bulky substituent at the 2-position of the pyridine ring is expected to have significant steric consequences for the coordination of this ligand to a metal center.[7]
Conformational Analysis
The 3-benzyloxyphenyl group is not a rigid structure. Rotation around the C-C bond connecting the phenyl and pyridine rings, as well as rotation around the C-O and O-CH₂ bonds of the benzyloxy group, will lead to a variety of possible conformations. The sterically most favorable conformation will likely involve a non-planar arrangement of the two aromatic rings to minimize steric clash. This twisting will influence the overall shape of the ligand and the accessibility of the pyridine nitrogen for coordination.
Quantitative Steric Parameters: The Tolman Cone Angle
The Tolman cone angle (θ) is a useful parameter for quantifying the steric bulk of a ligand.[21][22] It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. While originally developed for phosphine ligands, the concept can be adapted for other ligand types.
A precise Tolman cone angle for 2-(3-benzyloxyphenyl)isonicotinic acid would require computational modeling. However, it can be anticipated that the value will be significantly larger than that of unsubstituted isonicotinic acid, reflecting the substantial steric hindrance introduced by the 2-substituent.
Table 2: Estimated Tolman Cone Angles for Related Ligands.
Ligand
Estimated Cone Angle (θ)
Notes
Pyridine
~120°
A baseline for comparison.
2-Methylpyridine
~135°
Demonstrates the effect of a small substituent.
2-Phenylpyridine
~150-160°
A closer analogue, still less bulky than the target molecule.
2-(3-Benzyloxyphenyl)isonicotinic acid
> 160°
The additional benzyloxy group will significantly increase the steric bulk.
Note: These are estimations for illustrative purposes. Accurate values require computational calculation.
Implications in Coordination Chemistry and Drug Design
The interplay of the electronic and steric effects of 2-(3-benzyloxyphenyl)isonicotinic acid will have profound implications for its use in both coordination chemistry and drug development.
Coordination Modes
Isonicotinate ligands can coordinate to metal centers in various ways, including monodentate (through the nitrogen or a carboxylate oxygen), bidentate chelating (through both carboxylate oxygens), and bridging modes.[3] The steric bulk of the 2-(3-benzyloxyphenyl) group may disfavor certain coordination modes that require close packing of ligands around a metal center. It is likely to favor coordination through the less hindered carboxylate group or promote the formation of complexes with lower coordination numbers.
Diagram: Interplay of Electronic and Steric Effects on Metal Coordination
Introduction: Deconstructing 2-(3-Benzyloxyphenyl)isonicotinic Acid for In Vitro Investigation
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 2-(3-Benzyloxyphenyl)isonicotinic Acid This guide provides a comprehensive framework for the initial in vitro characterization of the novel chemical e...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 2-(3-Benzyloxyphenyl)isonicotinic Acid
This guide provides a comprehensive framework for the initial in vitro characterization of the novel chemical entity, 2-(3-Benzyloxyphenyl)isonicotinic acid. The experimental strategy herein is designed to systematically assess the compound's cytotoxic profile and explore its potential therapeutic activities based on its structural motifs. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
The structure of 2-(3-Benzyloxyphenyl)isonicotinic acid presents two key pharmacophores: the isonicotinic acid moiety and the benzyloxyphenyl group. Isonicotinic acid and its derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The benzyloxyphenyl group, on the other hand, is present in compounds that have shown activity as modulators of various cellular targets. This dual-pharmacophore nature suggests several potential avenues for biological activity, which this guide will systematically explore through a tiered in vitro screening cascade.
Part 1: Foundational Assessment - Cytotoxicity Profiling
A fundamental first step in the evaluation of any novel compound is to determine its potential for inducing cellular toxicity.[4] This information is crucial for establishing a therapeutic window and for guiding the design of subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5]
Experimental Protocol: MTT Assay for General Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(3-Benzyloxyphenyl)isonicotinic acid in both cancerous and non-cancerous cell lines.
Materials:
Human cervical cancer cell line (HeLa)
Human breast cancer cell line (MCF-7)
Human embryonic kidney cell line (HEK293)
Dulbecco's Modified Eagle's Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
2-(3-Benzyloxyphenyl)isonicotinic acid (stock solution in DMSO)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Microplate reader
Methodology:
Cell Seeding: Culture HeLa, MCF-7, and HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of 2-(3-Benzyloxyphenyl)isonicotinic acid in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: Representative Cytotoxicity Data
Cell Line
Compound
IC50 (µM)
HeLa
2-(3-Benzyloxyphenyl)isonicotinic acid
45.2
MCF-7
2-(3-Benzyloxyphenyl)isonicotinic acid
68.7
HEK293
2-(3-Benzyloxyphenyl)isonicotinic acid
>100
Visualization: Cytotoxicity Workflow
Caption: Workflow for determining the cytotoxicity of 2-(3-Benzyloxyphenyl)isonicotinic acid using the MTT assay.
Part 2: Probing Potential Therapeutic Activities
Based on the structural components of 2-(3-Benzyloxyphenyl)isonicotinic acid, we can hypothesize several potential biological activities. The isonicotinic acid scaffold is a known anti-inflammatory and antimicrobial pharmacophore.[1][3]
A. Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Therefore, assessing the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a standard in vitro model for anti-inflammatory activity.
Experimental Protocol: Griess Assay for Nitrite Determination
Objective: To evaluate the effect of 2-(3-Benzyloxyphenyl)isonicotinic acid on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
RAW 264.7 murine macrophage cell line
DMEM, FBS, Penicillin-Streptomycin
Lipopolysaccharide (LPS)
2-(3-Benzyloxyphenyl)isonicotinic acid
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
Sodium nitrite standard
96-well plates
Methodology:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
Compound Pre-treatment: Treat the cells with non-toxic concentrations of 2-(3-Benzyloxyphenyl)isonicotinic acid for 1 hour.
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known iNOS inhibitor + LPS).
Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant. Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (NED) to each sample.
Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the vehicle control.
Visualization: Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the LPS-induced inflammatory pathway by 2-(3-Benzyloxyphenyl)isonicotinic acid.
B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
Rationale: The isonicotinic acid core is present in the frontline anti-tuberculosis drug isoniazid.[2][6] Therefore, it is prudent to evaluate the antimicrobial potential of 2-(3-Benzyloxyphenyl)isonicotinic acid against a panel of pathogenic bacteria. The broth microdilution method is a standardized technique for determining the MIC.[7]
Experimental Protocol: Broth Microdilution Assay
Objective: To determine the MIC of 2-(3-Benzyloxyphenyl)isonicotinic acid against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Materials:
Staphylococcus aureus (e.g., ATCC 29213)
Escherichia coli (e.g., ATCC 25922)
Mueller-Hinton Broth (MHB)
2-(3-Benzyloxyphenyl)isonicotinic acid
96-well microtiter plates
Bacterial inoculum standardized to 0.5 McFarland
Methodology:
Compound Dilution: Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
Bacterial Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Representative Antimicrobial Data
Organism
Compound
MIC (µg/mL)
S. aureus
2-(3-Benzyloxyphenyl)isonicotinic acid
32
E. coli
2-(3-Benzyloxyphenyl)isonicotinic acid
>128
Part 3: Elucidating the Mechanism of Action
Should the preliminary screens indicate promising activity, the next logical step is to investigate the compound's mechanism of action. Given the structural similarity to compounds known to interact with specific molecular targets, a target-based approach is warranted.
A. Target-Based Assay: Free Fatty Acid Receptor 1 (FFAR1) Agonism
Rationale: Benzyloxyphenylpropanoic acid derivatives have been identified as agonists of FFAR1, a G-protein coupled receptor involved in glucose-stimulated insulin secretion.[8] Although 2-(3-Benzyloxyphenyl)isonicotinic acid is not a propanoic acid derivative, the shared benzyloxyphenyl motif suggests that investigating its interaction with FFAR1 is a worthwhile endeavor.
Experimental Protocol: Calcium Mobilization Assay
Objective: To assess the ability of 2-(3-Benzyloxyphenyl)isonicotinic acid to activate FFAR1 in a cell-based assay.
Materials:
HEK293 cells stably expressing human FFAR1 and a calcium-sensitive fluorescent dye (e.g., Fluo-4)
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
2-(3-Benzyloxyphenyl)isonicotinic acid
A known FFAR1 agonist (e.g., GW9508) as a positive control
Fluorescent plate reader with an injection system
Methodology:
Cell Plating: Plate the FFAR1-expressing cells in a black, clear-bottom 96-well plate and incubate overnight.
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
Compound Addition: Place the plate in a fluorescent plate reader. Add varying concentrations of 2-(3-Benzyloxyphenyl)isonicotinic acid to the wells.
Fluorescence Measurement: Measure the change in fluorescence over time, which corresponds to changes in intracellular calcium levels.
Data Analysis: Calculate the EC50 value (the concentration that elicits a half-maximal response) from the dose-response curve.
Visualization: FFAR1 Signaling Cascade
Caption: Potential activation of the FFAR1 signaling pathway leading to intracellular calcium mobilization.
Conclusion and Future Directions
This guide outlines a logical and efficient workflow for the preliminary in vitro evaluation of 2-(3-Benzyloxyphenyl)isonicotinic acid. The proposed experiments will provide crucial data on the compound's cytotoxicity and its potential as an anti-inflammatory, antimicrobial, or FFAR1-modulating agent. Positive results from these initial studies would warrant further investigation, including more detailed mechanism of action studies, in vivo efficacy and safety profiling, and structure-activity relationship (SAR) studies to optimize the compound's properties.
References
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
Development of an In Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed.
How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.
In Vitro Assays | For successful drug discovery programs. AXXAM.
In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. Benchchem.
Isonicotinic acid derivatives and preparation methods and uses thereof.
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Rel
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives.
Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. MDPI.
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Semantic Scholar.
Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. PMC.
2-(3-Benzyloxyphenyl)isonicotinic Acid: A Comprehensive Guide to Hydrogen Bonding Capabilities and Supramolecular Synthons
Executive Summary In the realm of crystal engineering and rational drug design, the predictability of intermolecular interactions is paramount. 2-(3-Benzyloxyphenyl)isonicotinic acid (CAS: 1008774-47-7)[1] represents a h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of crystal engineering and rational drug design, the predictability of intermolecular interactions is paramount. 2-(3-Benzyloxyphenyl)isonicotinic acid (CAS: 1008774-47-7)[1] represents a highly versatile molecular building block. By combining the robust, directional hydrogen-bonding capabilities of an isonicotinic acid core with the steric and hydrophobic influence of a bulky benzyloxyphenyl substituent, this molecule offers a unique landscape for supramolecular assembly. This whitepaper dissects the hydrogen-bonding topography of this compound, detailing the causality behind its synthon preferences, and provides a self-validating experimental workflow for characterizing its solid-state behavior.
The structural anatomy of 2-(3-Benzyloxyphenyl)isonicotinic acid dictates its behavior in solid-state networks. The molecule contains three distinct functional domains that participate in non-covalent interactions[2]:
The Pyridine Nitrogen (Acceptor): Located on the isonicotinic core, this nitrogen possesses a highly localized lone pair, making it a potent hydrogen bond acceptor.
The Carboxylic Acid Group (Donor/Acceptor): Positioned at the 4-position of the pyridine ring, the -COOH group acts as both a strong hydrogen bond donor (via the hydroxyl group) and an acceptor (via the carbonyl oxygen).
The Ether Oxygen (Weak Acceptor): The benzyloxy group (-O-CH₂-Ph) contains an ether oxygen that can participate in weaker, secondary C-H···O interactions.
Causality of Structural Features
In unsubstituted isonicotinic acid, molecules typically assemble into infinite head-to-tail polymeric chains driven by strong intermolecular O-H···N hydrogen bonds between the carboxylic acid and the pyridine nitrogen[3]. However, the introduction of the 3-benzyloxyphenyl group at the 2-position fundamentally alters the crystal packing thermodynamics. The steric bulk of the benzyloxy moiety restricts the conformational freedom of the molecule, often forcing a competition between the highly directional O-H···N chains and discrete O-H···O cyclic dimers. The hydrophobic π-π stacking of the benzyl rings further modulates the energetic landscape, dictating the final crystal lattice[4].
Logical mapping of hydrogen bond donors/acceptors to supramolecular synthons.
Primary Supramolecular Synthons
Understanding the hierarchy of hydrogen bonds is critical for predicting the physical properties (e.g., solubility, melting point) of the compound[4].
The Heterosynthon (O-H···N): This is the primary and most energetically favorable interaction. The pKa difference between the carboxylic acid and the pyridine nitrogen drives the formation of a robust, neutral hydrogen bond. In thick films and bulk crystals of isonicotinic derivatives, this head-to-tail bonding is the dominant motif[3],[5].
The Homosynthon (O-H···O): When the pyridine nitrogen is sterically shielded by the benzyloxy group or engaged by a stronger external acid (in the case of co-crystallization), the carboxylic acid groups will self-associate to form an
R22(8)
cyclic dimer.
Secondary Interactions (C-H···O): The ether oxygen of the benzyloxyphenyl group frequently acts as an acceptor for adjacent aromatic protons, stabilizing the overall three-dimensional network.
Experimental Workflows for Hydrogen Bond Characterization
To accurately map the hydrogen-bonding capabilities of 2-(3-Benzyloxyphenyl)isonicotinic acid, a multi-modal, self-validating analytical approach is required. Relying solely on Single-Crystal X-Ray Diffraction (SCXRD) can lead to misassigned hydrogen positions due to the inherently low X-ray scattering cross-section of hydrogen atoms. Therefore, the spatial data from SCXRD must be orthogonally validated using vibrational spectroscopy (FTIR)[6].
Step-by-Step Self-Validating Protocol
Phase 1: Crystal Growth via Solvent-Assisted Grinding (SAG)
Causality: Dry grinding often fails to overcome the kinetic activation energy required for solid-state phase transformations. Adding a catalytic amount of solvent facilitates molecular mobility without dissolving the bulk material, allowing the thermodynamically favored hydrogen bonds to form.
Weigh equimolar amounts of 2-(3-Benzyloxyphenyl)isonicotinic acid and a target co-former (e.g., a dicarboxylic acid).
Place in a ball mill capsule and add 10 µL of a polar aprotic solvent (e.g., acetonitrile) per 50 mg of powder.
Mill at 20 Hz for 20 minutes.
Phase 2: Single Crystal Isolation
Dissolve the ground powder in a minimum volume of a binary solvent system (e.g., Methanol/Dichloromethane 1:1 v/v).
Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial.
Puncture the vial cap with a narrow needle to allow for controlled, slow evaporation at ambient temperature over 3–7 days.
Phase 3: Orthogonal Validation (SCXRD + FTIR)
Causality: If SCXRD indicates an O-H···N bond, the electron density withdrawal from the carbonyl group must result in a weaker C=O bond, which predictably lowers its vibrational frequency.
SCXRD: Mount a suitable single crystal and collect diffraction data at 100 K to minimize thermal motion. Solve the structure to identify heavy atom distances (D···A).
FTIR: Analyze the bulk powder. A free carboxylic acid C=O stretch typically appears at ~1700 cm⁻¹. If the O-H···N synthon is active, this peak will red-shift to ~1680 cm⁻¹[6].
Validation Loop: If the FTIR red-shift is absent, the SCXRD hydrogen position assignment must be re-evaluated for potential O-H···O dimer formation instead.
Step-by-step self-validating workflow for hydrogen bond characterization.
Quantitative Data & Comparative Analysis
The table below summarizes the typical crystallographic and thermodynamic parameters for the hydrogen bonding motifs observed in isonicotinic acid derivatives, serving as a benchmark for analyzing 2-(3-Benzyloxyphenyl)isonicotinic acid structures.
Hydrogen Bond Motif
Interaction Type
Typical D···A Distance (Å)
Typical D-H···A Angle (°)
Est. Interaction Energy (kcal/mol)
FTIR Signature Shift
O-H···N
Heterosynthon (Head-to-Tail)
2.55 – 2.65
165 – 180
7.0 – 10.0
C=O red-shift (~20 cm⁻¹)
O-H···O
Homosynthon (Cyclic Dimer)
2.60 – 2.70
170 – 180
5.0 – 7.0
Broad O-H stretch (~3000 cm⁻¹)
C-H···O
Secondary (Ether Acceptor)
3.20 – 3.50
120 – 150
1.0 – 3.0
Minor C-H blue-shift
N⁺-H···O⁻
Proton Transfer (Salt)
2.45 – 2.55
> 170
> 15.0 (Ionic)
Appearance of carboxylate bands
Note: Distances greater than 3.0 Å for standard O-H or N-H interactions indicate negligible hydrogen bonding[4].
Implications in Drug Development
In pharmaceutical sciences, the manipulation of hydrogen bonding networks (cocrystallization) is a primary strategy for altering the physicochemical properties of Active Pharmaceutical Ingredients (APIs)[4]. Because 2-(3-Benzyloxyphenyl)isonicotinic acid possesses both a highly directional hydrogen bonding axis (the isonicotinic core) and a lipophilic domain (the benzyloxy group), it serves as an excellent model for designing drugs that require a delicate balance of aqueous solubility and membrane permeability. By intentionally disrupting the stable O-H···N polymeric chains with carefully selected co-formers, researchers can significantly lower the lattice energy of the crystal, thereby enhancing the dissolution rate and bioavailability of the compound.
Interactions between Isoniazid and α-Hydroxycarboxylic Acids
Source: MDPI
URL:[Link]
Hydrogen Bonding Patterns of the Co-Crystal Containing the Pharmaceutically Active Ingredient Isoniazid and Terephthalic Acid
Source: ResearchGate
URL:[Link]
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of 2-(3-Benzyloxyphenyl)isonicotinic Acid
Abstract This document provides a detailed, three-step protocol for the synthesis of 2-(3-Benzyloxyphenyl)isonicotinic acid, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The synthetic stra...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a detailed, three-step protocol for the synthesis of 2-(3-Benzyloxyphenyl)isonicotinic acid, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The synthetic strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a robust and versatile method for forming carbon-carbon bonds.[1] The protocol begins with the esterification of commercially available 2-chloroisonicotinic acid to protect the carboxylic acid moiety. This is followed by the key Suzuki-Miyaura coupling with (3-(benzyloxy)phenyl)boronic acid. The final step involves the saponification of the resulting ester to yield the target product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations for experimental choices, and visual aids to ensure successful execution.
Overall Synthetic Scheme
The synthesis is accomplished via a three-step sequence involving protection, C-C bond formation, and deprotection.
Caption: Overall three-step synthesis of the target compound.
Materials & Reagents
This table summarizes the key materials required for the synthesis, along with their essential properties.
Step 1: Synthesis of Methyl 2-chloroisonicotinate (Esterification)
Causality: The carboxylic acid of the starting material is converted to a methyl ester. This serves two primary purposes: 1) It protects the acidic proton, which could otherwise interfere with the basic conditions of the subsequent Suzuki coupling. 2) It increases the compound's solubility in organic solvents typically used for cross-coupling reactions. Thionyl chloride is an effective reagent for converting carboxylic acids to acyl chlorides, which are then readily esterified by methanol in a one-pot procedure.[3]
Protocol:
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-chloroisonicotinic acid (10.0 g, 63.5 mmol) in thionyl chloride (50 mL, 685 mmol).
Heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere for 3 hours. The initial slurry should dissolve to form a clear solution, indicating the formation of the acyl chloride.
Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: Thionyl chloride is corrosive and reacts with moisture; perform this in a well-ventilated fume hood.
To the resulting crude acyl chloride residue, cool the flask in an ice bath (0 °C). Slowly add anhydrous methanol (100 mL) dropwise with stirring. An exothermic reaction will occur.
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours.
Remove the excess methanol under reduced pressure to obtain the crude product.
Purify the residue by column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield Methyl 2-chloroisonicotinate as a solid.
Parameter
Value
Starting Material
10.0 g (63.5 mmol)
Key Reagents
SOCl₂, Anhydrous MeOH
Reaction Time
3 hours (reflux) + 16 hours (stirring)
Expected Yield
90-98%
Step 2: Synthesis of Methyl 2-(3-benzyloxyphenyl)isonicotinate (Suzuki-Miyaura Coupling)
Causality: This step forms the core C-C bond between the pyridine ring and the phenyl ring. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (Methyl 2-chloroisonicotinate) and an organoboron compound ((3-(benzyloxy)phenyl)boronic acid).[1][4] The catalytic cycle involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the isonicotinate.
Transmetalation: The benzyloxyphenyl group is transferred from the boron atom to the palladium center. This step is facilitated by a base (K₂CO₃), which activates the boronic acid.[5]
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[1]
Protocol:
To a 250 mL Schlenk flask, add Methyl 2-chloroisonicotinate (5.0 g, 29.1 mmol), (3-(benzyloxy)phenyl)boronic acid (7.2 g, 31.6 mmol, 1.1 eq), and anhydrous potassium carbonate (12.1 g, 87.3 mmol, 3.0 eq).
Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (1.68 g, 1.45 mmol, 5 mol%).
Add degassed solvents: toluene (80 mL) and water (20 mL). The use of a biphasic solvent system is common in Suzuki couplings and can accelerate the reaction.[1]
Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL).
Separate the organic layer. Wash it with water (2 x 50 mL) and then with brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with 15-30% ethyl acetate in hexanes) to afford Methyl 2-(3-benzyloxyphenyl)isonicotinate.
Step 3: Synthesis of 2-(3-Benzyloxyphenyl)isonicotinic acid (Hydrolysis)
Causality: The final step is a saponification reaction to deprotect the carboxylic acid. The hydroxide ion (from LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release methanol and form the carboxylate salt. Subsequent acidification with HCl protonates the carboxylate to yield the final carboxylic acid product.[6]
Protocol:
Dissolve Methyl 2-(3-benzyloxyphenyl)isonicotinate (assumed ~25 mmol from the previous step) in a mixture of THF (100 mL) and water (50 mL) in a 500 mL round-bottom flask.
Add lithium hydroxide monohydrate (2.1 g, 50 mmol, 2.0 eq) to the solution.
Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.
Once the reaction is complete, remove the THF under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH ~4 by the slow addition of 1M HCl. A precipitate will form.
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration.
Wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold diethyl ether to aid in drying.
Dry the product under vacuum to yield 2-(3-Benzyloxyphenyl)isonicotinic acid as a solid.
Parameter
Value
Key Reagents
LiOH, THF/H₂O, 1M HCl
Reaction Time
4-6 hours
Workup
Acidification and precipitation
Expected Yield
85-95%
Experimental Workflow Diagram
Caption: Laboratory workflow from starting materials to final product.
Conclusion
The protocol outlined provides a reliable and well-documented pathway for the synthesis of 2-(3-Benzyloxyphenyl)isonicotinic acid. By employing a robust Suzuki-Miyaura coupling as the key bond-forming step, this method is efficient and adaptable. The detailed explanations for each procedural choice aim to equip researchers with the necessary understanding to not only replicate the synthesis but also to troubleshoot and adapt it for related target molecules. Standard laboratory techniques and commercially available reagents are used throughout, making this synthesis accessible for appropriately equipped organic chemistry laboratories.
References
Google Patents. (n.d.). A kind of preparation method of 2-chloroisonicotinic acid.
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
ResearchGate. (2017). Synthesis of 2-chloronicotinic acid derivatives. Retrieved from [Link]
Molecules. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. Retrieved from [Link]
Gupta, R. C., & Shukla, O. P. (1978). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Indian Academy of Sciences. Retrieved from [Link]
Bhalla, T. C., & Mehta, A. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Bioinformation. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
Th. Geyer. (n.d.). (3-(Benzyloxy)phenyl)boronic acid 0.98. Retrieved from [Link]
MDPI. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
Google Patents. (n.d.). Process for preparing isonicotinic acid.
American Chemical Society. (2022). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
Google Patents. (n.d.). A process for the preparation of 2-(3-benzoyl-phenyl)-propionic acid starting from aryl-olefins.
Google Patents. (n.d.). Isonicotinic acid derivatives and preparation methods and uses thereof.
Acta Poloniae Pharmaceutica. (2009). NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Materials Scientists, Synthetic Chemists, and Drug Delivery Researchers
Content Focus: Mechanistic Rationale, Solvothermal Methodologies, and Defect Engineering
Executive Summary & Mechanistic Rationale
The integration of complex, asymmetric ligands into Metal-Organic Frameworks (MOFs) is a frontier in developing advanced materials for hydrophobic drug encapsulation, selective catalysis, and robust environmental remediation. 2-(3-Benzyloxyphenyl)isonicotinic acid (CAS: 1008774-47-7) is a highly specialized N,O-donor ligand. While standard isonicotinic acid (INA) is widely used to construct ditopic MOFs [1], the introduction of a massive 3-benzyloxyphenyl group at the C2 position fundamentally alters its coordination chemistry.
The Steric & Hydrophobic Advantage
According to Hard-Soft Acid-Base (HSAB) theory, the carboxylate group acts as a hard base, forming exceptionally strong, irreversible bonds with high-valent hard acids like Zr(IV) or Th(IV) [1]. However, the massive steric bulk of the 3-benzyloxyphenyl group adjacent to the pyridine nitrogen (N1) creates severe steric shielding.
Expert Insight: Rather than acting as a traditional bridging ditopic ligand, 2-(3-Benzyloxyphenyl)isonicotinic acid preferentially coordinates monotopically via its carboxylate group when reacted with bulky metal clusters (e.g., Zr₆O₈ nodes). This forces the uncoordinated, sterically hindered pyridine ring and its hydrophobic benzyloxy tail to project into the MOF's pore channels. This phenomenon prevents framework interpenetration and generates a highly hydrophobic, basic microenvironment ideal for capturing non-polar molecules or shielding the MOF from hydrolytic degradation [2].
Mechanistic role of the ditopic ligand in directing hard/soft metal coordination and pore shielding.
Quantitative Data: Modulator Optimization
Because Zr(IV) is highly reactive, direct mixing with the ligand results in an amorphous coordination polymer. We must use a monocarboxylic acid (e.g., Acetic Acid) as a competitive modulator to slow down nucleation, allowing the bulky benzyloxy groups time to orient into a crystalline lattice[2].
The table below summarizes the causality between modulator equivalents and the resulting self-validating system metrics.
Acetic Acid (Equiv. to Ligand)
Reaction State at 24h
Yield (%)
BET Surface Area (m²/g)
Crystal Morphology
QC Outcome
0x (Unmodulated)
Immediate cloudy gel
85%
< 50
Amorphous Powder
Fail: Kinetic trapping.
10x
Turbid suspension
62%
420
Microcrystalline
Sub-optimal: Fast nucleation.
30x
Clear solution
48%
890
Defined Octahedral
Optimal: Ideal thermodynamics.
60x
Clear solution
< 10%
N/A
No precipitation
Fail: Modulator over-competition.
Experimental Protocols
Protocol A: De Novo Solvothermal Synthesis of Zr-BPIA
Zr-BPIA (Zirconium Benzyloxyphenyl Isonicotinate) is a customized, highly hydrophobic MOF.
Self-Validation Principle: This protocol utilizes visual phase-state transitions (clear → crystalline) to internally validate that thermodynamic control has been achieved over kinetic precipitation.
Step-by-Step Methodology:
Precursor Dissolution: In a 20 mL scintillation vial, dissolve 2-(3-Benzyloxyphenyl)isonicotinic acid (0.25 mmol, ~76.3 mg) in 5 mL of N,N-dimethylformamide (DMF). Causality: DMF is required to solubilize the highly hydrophobic benzyloxy tail; water or pure ethanol will cause immediate ligand aggregation.
Metal Addition: Add ZrCl₄ (0.1 mmol, 23.3 mg) to the solution. Sonicate for 5 minutes until completely dissolved.
Validation Checkpoint: The solution must remain optically transparent. If turbidity occurs, the ligand has crashed out; add 1 mL of DMF and gently heat to 40°C until clear.
Solvothermal Incubation: Seal the vial tightly with a PTFE-lined cap and heat in an isothermal oven at 120°C for 48 hours.
Controlled Cooling: Cool the oven to room temperature at a rate of 0.1°C/min. Causality: Slow cooling prevents thermal shock and allows the bulky ligands to resolve steric clashes, yielding phase-pure single crystals rather than twinned aggregates.
Activation (Solvent Exchange): Decant the mother liquor. Wash the crystals with fresh DMF (3 × 10 mL) to remove unreacted ligand, followed by anhydrous acetone (3 × 10 mL) to exchange the high-boiling DMF. Dry under vacuum at 80°C for 12 hours.
Self-validating solvothermal synthesis workflow for Zr-based MOFs using modulated coordination.
Protocol B: Post-Synthetic Modification (PSM) of MOF-808
If de novo synthesis yields low porosity due to the extreme steric bulk of the ligand, Post-Synthetic Modification (PSM) of a pre-existing scaffold is the authoritative alternative.
MOF-808 [Zr₆O₄(OH)₄(BTC)₂(HCOO)₆] contains native formate-capped defect sites. By performing a Solvent-Assisted Ligand Exchange (SALE), we can graft 2-(3-Benzyloxyphenyl)isonicotinic acid onto the surface defects of MOF-808, creating a highly porous MOF with a hydrophobic outer shell [3].
Step-by-Step Methodology:
Scaffold Preparation: Synthesize and activate standard MOF-808 as per established literature [3]. Ensure the MOF is fully desolvated to expose the Zr₆ nodes.
Ligand Solution: Prepare a 0.05 M solution of 2-(3-Benzyloxyphenyl)isonicotinic acid in 15 mL of DMF.
Ligand Exchange Reaction: Suspend 250 mg of activated MOF-808 in the ligand solution. Incubate the suspension in a shaker at 60°C for 24 hours. Causality: 60°C provides enough thermal energy to break the labile Zr-Formate bonds without degrading the robust Zr-BTC framework backbone.
Purification: Centrifuge the mixture at 8,000 rpm for 10 minutes. Discard the supernatant.
Validation Checkpoint: Soak the resulting solid in 15 mL of acetonitrile at 60°C for 24 hours. Acetonitrile selectively dissolves unbound ligand but does not disrupt coordinate covalent bonds.
Final Isolation: Wash the functionalized MOF (BPIA@MOF-808) three times with acetone and dry at 70°C for 48 hours.
References
To ensure the highest standard of scientific integrity, the mechanistic principles and baseline protocols adapted for this specific ligand are grounded in the following peer-reviewed literature:
Selective Crystallization of a Highly Radiation-Resistant Isonicotinic Acid-Based Metal–Organic Framework as a Primary Actinide Waste Form
ACS Materials Letters (2023)[Link]
Cationic Metal–Organic Framework with Amino-Functionalized Isonicotinic Acid for Chromium(VI) Removal
Crystal Growth & Design (2024)[Link]
Synthesis, characterization and application of a zirconium-based MOF-808 functionalized with isonicotinic acid for fast and efficient solid phase extraction of uranium(VI) from wastewater prior to its spectrophotometric determination
Journal of Nanostructure in Chemistry (2022)[Link]
Method
Advanced NMR Spectroscopy Characterization Protocol for 2-(3-Benzyloxyphenyl)isonicotinic Acid
Introduction & Structural Rationale The structural elucidation of small organic molecules is a critical bottleneck in modern drug discovery and synthetic chemistry[1]. 2-(3-Benzyloxyphenyl)isonicotinic acid (CAS: 1008774...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
The structural elucidation of small organic molecules is a critical bottleneck in modern drug discovery and synthetic chemistry[1]. 2-(3-Benzyloxyphenyl)isonicotinic acid (CAS: 1008774-47-7)[2] presents a unique analytical challenge due to its highly conjugated biaryl system. The molecule comprises an isonicotinic acid (pyridine-4-carboxylic acid) core, substituted at the C-2 position with a phenyl ring, which is further functionalized at its meta-position with a benzyloxy group.
Accurate characterization requires mapping three distinct aromatic spin systems (pyridine, central phenyl, and terminal benzyl rings) and proving their connectivities. Because 1D Nuclear Magnetic Resonance (NMR) spectroscopy often yields overlapping multiplets in the aromatic region (7.0–9.0 ppm), a comprehensive 2D NMR approach (COSY, HSQC, and HMBC) is mandatory to unambiguously assign the molecular architecture[3][4].
Experimental Design & Causality
To ensure a self-validating analytical workflow, every experimental parameter must be chosen with deliberate causality:
Solvent Selection (DMSO-
d6
): The presence of the carboxylic acid moiety promotes strong intermolecular hydrogen bonding, often rendering the compound insoluble in standard non-polar solvents like CDCl
3
. DMSO-
d6
acts as a strong hydrogen-bond acceptor, breaking these dimers and ensuring a homogenous solution. A clear solution is a prerequisite for optimal magnetic field homogeneity (shimming).
Relaxation Delays (
d1
): Because the molecule contains several quaternary carbons (e.g., the carboxylic acid carbon, biaryl linkage carbons, and the ether-bearing carbon), a longer relaxation delay (
d1≥2.0
s) is employed during
13
C acquisition to prevent signal saturation and ensure these slowly relaxing nuclei are detected.
Internal Referencing: Tetramethylsilane (TMS) at 0.03% v/v is used to lock the chemical shift scale at exactly 0.00 ppm, preventing solvent-temperature drift artifacts.
Workflow for the NMR characterization of 2-(3-Benzyloxyphenyl)isonicotinic acid.
Step-by-Step Methodologies
Protocol 1: Sample Preparation
Self-Validation Check: The sample must be entirely free of particulates to prevent broad line shapes caused by magnetic susceptibility gradients.
Weigh 15–20 mg of highly purified 2-(3-Benzyloxyphenyl)isonicotinic acid.
Transfer the solid into a clean glass vial and add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
) containing 0.03% v/v TMS.
Vortex the mixture for 30 seconds. If dissolution is incomplete, sonicate for 2 minutes at room temperature.
Transfer the clear solution into a precision 5 mm NMR tube using a glass Pasteur pipette. Wipe the exterior of the tube with a lint-free wipe.
Protocol 2: 1D NMR Acquisition
1
H NMR (Proton): Insert the sample into a
≥
400 MHz NMR spectrometer. Lock onto the DMSO-
d6
signal and perform automated tuning, matching, and gradient shimming. Acquire the spectrum using a standard 30° pulse sequence (zg30), 16 to 64 scans, an acquisition time (AQ) of ~3 seconds, and a relaxation delay (
d1
) of 2 seconds.
13
C NMR (Carbon): Acquire the carbon spectrum using composite pulse decoupling (e.g., WALTZ-16) to remove
1
H-
13
C scalar couplings. Set the number of scans to
≥
1024 to achieve a high signal-to-noise ratio for the quaternary carbons. Use a
d1
of 2–3 seconds.
Protocol 3: 2D NMR Correlation (COSY, HSQC, HMBC)
When characterizing complex biaryl systems, 2D NMR is indispensable for resolving overlapping signals and proving molecular connectivity[5][6].
COSY (Correlation Spectroscopy): Run a gradient-selected COSY experiment to map the
3JHH
scalar couplings. This will isolate the contiguous spin systems: the pyridine ring (
H5
coupled to
H6
) and the central phenyl ring (
H4′
to
H5′
to
H6′
).
HSQC (Heteronuclear Single Quantum Coherence): Run an edited-HSQC to correlate all protons to their directly attached carbons (
1JCH
). This differentiates the numerous aromatic CH groups and identifies the benzylic -CH
2
group (which will appear with an opposite phase to CH/CH
3
groups in an edited experiment).
HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC optimized for long-range couplings (
2JCH
and
3JCH
, typically ~8 Hz). This is the definitive step to prove the ether linkage and the biaryl bond[4].
Mechanistic Validation of Connectivity
The structural integrity of 2-(3-Benzyloxyphenyl)isonicotinic acid is proven through specific long-range HMBC correlations. The ether linkage is validated by a
3J
correlation from the benzylic protons to the C-3' carbon of the central phenyl ring. The biaryl linkage is confirmed by a
3J
correlation from the H-2' and H-6' protons of the phenyl ring to the C-2 carbon of the pyridine core.
Critical HMBC correlations establishing the structural connectivity of the molecule.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts, multiplicities, and coupling constants based on the structural topology and additive substituent effects in DMSO-
d6
.
'Gamechanger' in Natural Product Structure Determination Published in Nature Protocols
Carnegie Mellon University
URL
A guide to small-molecule structure assignment through computation of (1H and 13C)
Carbohydrate Characterization through Multidimensional NMR: An Undergraduate Organic Laboratory Experiment
Journal of Chemical Education - ACS Publications
URL
Scaffolded Structure Determination Activities Utilizing 2D NMR Spectroscopy of Simple Organic Molecules
Journal of Chemical Education - ACS Publications
URL
Screening Protein–Small Molecule Interactions by NMR
Springer Nature Experiments
URL
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Materials Scientists, Synthetic Chemists, and Drug Delivery Researchers
Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the geometric and electronic properties of the organic linkers. Isonicotinic acid is a classic N,O-donor ligand widely used to construct robust 1D, 2D, and 3D coordination networks[1][2]. However, standard isonicotinate-based frameworks often suffer from dense interpenetration and hydrolytic instability due to the hydrophilic nature of their pores.
By utilizing 2-(3-Benzyloxyphenyl)isonicotinic acid (CAS: 1008774-47-7) , researchers can fundamentally alter the self-assembly thermodynamics. The bulky, highly hydrophobic 3-benzyloxyphenyl pendant group serves two mechanistic purposes:
Steric Hindrance: It prevents the dense interpenetration of adjacent polymeric nets, forcing the system to adopt open, low-dimensional (1D chains or 2D layers) topologies that supramolecularly stack into 3D architectures via
π−π
interactions.
Hydrophobic Shielding: The non-polar benzyloxy groups line the resulting micro-channels. This kinetic shielding repels water molecules, drastically enhancing the hydrolytic stability of the coordination bonds[3] while increasing the binding affinity for hydrophobic Volatile Organic Compounds (VOCs) or hydrophobic drug payloads[4][5].
This application note provides a self-validating, step-by-step protocol for the solvothermal synthesis, activation, and characterization of Co(II) and Zn(II) coordination polymers using this specialized ligand.
Experimental Workflows
Reagents and Materials
Reagent/Material
Purity/Grade
Purpose
2-(3-Benzyloxyphenyl)isonicotinic acid
>98% (HPLC)
Primary N,O-donor organic linker
Zinc Nitrate Hexahydrate (
Zn(NO3)2⋅6H2O
)
99.9% Trace Metals
Metal node precursor (d10, luminescent)
Cobalt Nitrate Hexahydrate (
Co(NO3)2⋅6H2O
)
99.9% Trace Metals
Metal node precursor (d7, magnetic)
N,N-Dimethylformamide (DMF)
Anhydrous, 99.8%
Primary solvent and base modulator
Ethanol (EtOH)
Absolute, >99.5%
Co-solvent and activation exchange solvent
Nitric Acid (
HNO3
)
1 M Aqueous
Modulator to control nucleation rate
Protocol 1: Solvothermal Synthesis of the Coordination Polymers
Expertise Insight: The choice of solvent and temperature directly dictates the nuclearity of the Secondary Building Units (SBUs)[1]. DMF is selected because it slowly decomposes at elevated temperatures (>100 °C) to generate dimethylamine, which acts as a gentle, in-situ deprotonating agent for the carboxylic acid, ensuring highly crystalline growth rather than amorphous precipitation.
Step-by-Step Procedure:
Ligand Preparation: Dissolve 0.10 mmol (approx. 30.5 mg) of 2-(3-Benzyloxyphenyl)isonicotinic acid in 4.0 mL of a DMF/EtOH mixture (1:1 v/v) in a 15 mL heavy-wall borosilicate glass vial. Sonicate for 5 minutes until fully dissolved.
Metal Addition: Add 0.10 mmol of the metal salt (
Zn(NO3)2⋅6H2O
for luminescent CPs, or
Co(NO3)2⋅6H2O
for magnetic CPs) to the solution[6].
Modulation (Critical Step): Add 20
μL
of 1 M
HNO3
. Causality: The addition of a competitive acid shifts the deprotonation equilibrium, slowing down the coordination kinetics. This prevents rapid, irreversible kinetic trapping and promotes the growth of diffraction-quality single crystals.
Sealing and Heating: Seal the vial tightly with a PTFE-lined cap. Place in a programmable isothermal oven.
Thermal Profile:
Ramp from Room Temperature (RT) to 120 °C over 2 hours.
Hold at 120 °C for 72 hours.
Cooling: Program a slow cooling rate of 2 °C/hour down to RT. Causality: Rapid cooling induces thermal shock and structural defects. Slow cooling allows the thermodynamic product to crystallize flawlessly.
Harvesting: Decant the mother liquor. Wash the resulting crystals (colorless blocks for Zn, pink/purple polyhedra for Co) three times with fresh DMF (3 x 5 mL).
Protocol 2: Activation and Solvent Exchange
Standard drying of MOFs directly from DMF causes capillary-force-induced pore collapse due to DMF's high boiling point and surface tension.
Solvent Exchange: Immerse the as-synthesized crystals in absolute ethanol (10 mL). Replace the ethanol every 12 hours for 3 days. This exchanges the high-boiling DMF trapped in the pores with low-boiling ethanol.
Supercritical
CO2
Drying (Optional but Recommended): For maximum surface area preservation, transfer the ethanol-exchanged crystals to a supercritical
CO2
dryer. Flush with liquid
CO2
at 10 °C for 2 hours, then heat to 40 °C (above the critical point) and slowly vent.
Vacuum Activation: Alternatively, evacuate the ethanol-exchanged sample in a Schlenk line or volumetric sorption analyzer at 80 °C under dynamic vacuum (
10−4
Torr) for 12 hours.
Mechanistic Pathway of Self-Assembly
The diagram below illustrates the self-assembly and activation workflow, highlighting the transition from molecular precursors to a hydrophobic porous network.
Workflow of self-assembly and activation for benzyloxyphenyl-functionalized coordination polymers.
(Note: Ensure diagram rendering engine restricts output width to a maximum of 760px).
Characterization & Expected Data
To establish a self-validating protocol, intermediate and final products must be characterized to confirm structural integrity.
Validation Checkpoints
Powder X-Ray Diffraction (PXRD): Perform PXRD on the bulk powder immediately after synthesis and post-activation. The retention of sharp Bragg reflections confirms that the framework did not collapse during solvent removal.
Thermogravimetric Analysis (TGA): Run from RT to 600 °C under
N2
. Expect an initial weight loss step between 50–150 °C corresponding to the removal of guest solvent molecules, followed by a long plateau. Framework decomposition (cleavage of the benzyloxy groups and isonicotinate backbone) typically occurs >320 °C.
Issue: Precipitation of amorphous powders instead of crystals.
Causality: The deprotonation of the carboxylic acid is occurring too rapidly, leading to uncontrolled nucleation.
Solution: Increase the amount of
HNO3
modulator, or switch the solvent from DMF to DEF (N,N-Diethylformamide), which decomposes slower, releasing bulky diethylamine that further retards the reaction kinetics.
Issue: Loss of crystallinity upon activation.
Causality: The surface tension of the evaporating solvent exceeds the mechanical yield strength of the coordination bonds, collapsing the pores.
Solution: Ensure a thorough solvent exchange with a lower surface-tension solvent like n-hexane or supercritical
CO2
prior to vacuum application.
Issue: Poor solubility of the ligand.
Causality: The large benzyloxyphenyl group makes the ligand highly lipophilic and poorly soluble in pure polar solvents.
Solution: Utilize a mixed solvent system (e.g., DMF/EtOH or DMF/Dioxane) and utilize gentle sonication at 40 °C prior to metal addition.
References
Effects of solvents and temperature on the luminescence properties of Cd-isonicotinic acid frameworks based on mono-, bi-, and trinuclear cluster units. Source: RSC Publishing. URL:[Link]
Synthesis and Structural Elucidation of Co(II) and Mn(II) Coordination Polymers Derived from Isonicotinic Acid. Source: Scilit. URL:[Link]
Crystal Structures and Pore Stability of Coordination Polymers Constructed by Nicotinic Acid and Isonicotinic Acid with Co(II). Source: Peking University. URL:[Link]
Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture. Source: PMC. URL:[Link]
Fine Tuning the Hydrophobicity of a New Three-Dimensional Cu2+ MOF through Single Crystal Coordinating Ligand Exchange Transformations. Source: ACS Publications. URL:[Link]
(PDF) Fine Tuning the Hydrophobicity of a New Three-Dimensional Cu2+ MOF through Single Crystal Coordinating Ligand Exchange Transformations. Source: ResearchGate. URL:[Link]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Synthesis of 2-(3-Benzyloxyphenyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-Arylisonicotinic Acids and the Power of the Suzuki-Miyaura Coupling Substituted 2-arylisonicotinic acids are a c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Arylisonicotinic Acids and the Power of the Suzuki-Miyaura Coupling
Substituted 2-arylisonicotinic acids are a class of compounds of significant interest in medicinal chemistry and drug development. Their rigid, well-defined three-dimensional structure, arising from the biaryl linkage, allows them to serve as versatile scaffolds for interacting with biological targets. The isonicotinic acid moiety provides a handle for further functionalization and can participate in crucial hydrogen bonding interactions within protein binding pockets. Specifically, the incorporation of a benzyloxyphenyl group can introduce beneficial lipophilicity and potential for aromatic interactions, making 2-(3-Benzyloxyphenyl)isonicotinic acid a valuable intermediate for the synthesis of novel therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl linkages.[1] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[2] This powerful reaction offers a direct and efficient pathway to 2-(3-Benzyloxyphenyl)isonicotinic acid, overcoming the limitations of more traditional, often harsher, synthetic methods.
This comprehensive guide, designed for researchers and professionals in drug development, provides an in-depth exploration of the Suzuki-Miyaura cross-coupling for the synthesis of 2-(3-Benzyloxyphenyl)isonicotinic acid. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide guidance on product validation and troubleshooting, ensuring a high level of scientific integrity and practical utility.
Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Workflow for the Suzuki-Miyaura coupling step.
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-chloroisonicotinate (1.0 equiv), (3-(benzyloxy)phenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
Catalyst and Solvent Addition: Under the inert atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv). Then, add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The reaction mixture should be approximately 0.2 M with respect to the limiting reagent.
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford methyl 2-(3-benzyloxyphenyl)isonicotinate as a solid.
Step 2: Saponification - Synthesis of 2-(3-Benzyloxyphenyl)isonicotinic Acid
Workflow for the ester hydrolysis step.
Reaction Setup: Dissolve the methyl 2-(3-benzyloxyphenyl)isonicotinate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
Hydrolysis: Add lithium hydroxide (3.0 equiv) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
[4]3. Acidification: After the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1 M hydrochloric acid.
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3-benzyloxyphenyl)isonicotinic acid.
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
Trustworthiness: Product Validation and Troubleshooting
Product Characterization
The identity and purity of the synthesized 2-(3-Benzyloxyphenyl)isonicotinic acid should be confirmed by standard analytical techniques.
Technique
Expected Results
¹H NMR
The spectrum should show characteristic signals for the aromatic protons of both the isonicotinic acid and benzyloxyphenyl rings, as well as a singlet for the benzylic methylene protons. The carboxylic acid proton will likely appear as a broad singlet.
¹³C NMR
The spectrum will display the expected number of carbon signals, including those for the carbonyl carbon of the carboxylic acid and the benzylic carbon.
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
Melting Point (M.P.)
A sharp melting point range indicates a high degree of purity.
Use a fresh batch of catalyst and ensure proper inert atmosphere. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure solvents are anhydrous and degassed. Increase the reaction temperature.
Homocoupling of boronic acid
Presence of oxygen; inefficient transmetalation.
Thoroughly degas the reaction mixture. Use a pre-catalyst or ensure complete reduction of a Pd(II) source.
Protodeboronation
Presence of acidic protons; excess water.
Use a milder base. Use anhydrous solvents. Consider using a boronate ester instead of the boronic acid.
Incomplete hydrolysis of the ester
Insufficient base or reaction time.
Increase the amount of LiOH and/or extend the reaction time. Gentle heating may be required.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
Science Discussions. Mechanisms of Ester hydrolysis. [Link]
The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]
PMC. Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR techniq. [Link]
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]
Technical Support Center: Navigating Solubility Challenges of 2-(3-Benzyloxyphenyl)isonicotinic acid in Aqueous Media
Introduction Welcome to the technical support center for 2-(3-Benzyloxyphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility chal...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for 2-(3-Benzyloxyphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your experimental workflow effectively. This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to directly address the practical issues you may face.
Understanding the Molecule: Physicochemical Properties
Table 1: Estimated Physicochemical Properties of 2-(3-Benzyloxyphenyl)isonicotinic acid
Property
Estimated Value/Range
Implication for Aqueous Solubility
pKa
2.0 - 4.0
The molecule is a weak acid. At pH values significantly below its pKa, it will be in its neutral, less soluble form. Above the pKa, it will be in its ionized, more soluble carboxylate form.
logP
> 3.0
The high lipophilicity, due to the presence of two phenyl rings and the ether linkage, is the primary driver of its poor aqueous solubility.
Aqueous Solubility
Very Low (< 0.1 mg/mL at neutral pH)
The compound is expected to be practically insoluble in water, necessitating formulation strategies for most applications.
Disclaimer: The values in Table 1 are estimations based on the structure and data from similar compounds, such as 2-phenyl-isonicotinic acid which has a predicted pKa of 1.89[1]. These should be used as a guide for initial formulation development.
Frequently Asked Questions (FAQs)
Q1: I've tried dissolving 2-(3-Benzyloxyphenyl)isonicotinic acid in water and buffer, but it won't go into solution. What is the first thing I should try?
A1: The initial and most straightforward approach for a carboxylic acid-containing compound is pH adjustment .[2][3] Due to its acidic nature, 2-(3-Benzyloxyphenyl)isonicotinic acid's solubility is highly dependent on the pH of the aqueous medium.[4]
The "Why": At a pH below its pKa, the carboxylic acid group is protonated (-COOH), rendering the molecule neutral and significantly less soluble in water. By increasing the pH to a value at least 2 units above the pKa, the carboxylic acid group deprotonates to form the carboxylate salt (-COO⁻). This ionized form is much more polar and, therefore, more soluble in aqueous solutions.[5]
Immediate Action: Attempt to dissolve the compound in a basic solution. Start with a dilute solution of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 0.1 M) and add it dropwise to your aqueous suspension of the compound while monitoring the pH. You should observe an increase in solubility as the pH rises. For most applications, aiming for a pH between 7.0 and 8.0 is a good starting point.
Q2: I was able to dissolve the compound by raising the pH, but when I add it to my cell culture media (or another buffered system), it precipitates. What's happening?
A2: This is a common issue known as "pH shock" or precipitation upon dilution into a lower pH environment. Your cell culture medium is buffered, typically around pH 7.4. If you prepared a concentrated stock solution at a high pH (e.g., pH 9.0) and then diluted it into the medium, the buffering capacity of the medium will lower the pH of the final solution, causing the compound to revert to its less soluble protonated form and precipitate out.
The "Why": The solubility of a weak acid is a function of the final pH of the solution. Even if your stock is fully dissolved, if the final concentration in the buffered system exceeds the solubility limit at that buffer's pH, precipitation will occur.
Troubleshooting Workflow:
Figure 1: Troubleshooting precipitation in buffered media.
Q3: Can I use organic solvents to dissolve 2-(3-Benzyloxyphenyl)isonicotinic acid? If so, which ones are recommended?
A3: Yes, using a co-solvent is a very common and effective strategy for poorly soluble compounds.[6][7] A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of a non-polar solute.[6][7]
The "Why": Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for a lipophilic molecule like 2-(3-Benzyloxyphenyl)isonicotinic acid.[7]
Recommended Co-solvents: For biological experiments, it is crucial to use biocompatible solvents. Common choices include:
First, dissolve the compound in a minimal amount of the pure co-solvent (e.g., DMSO) to create a concentrated stock solution.
Then, slowly add this stock solution to your aqueous medium with vigorous stirring.
It is critical to keep the final concentration of the organic solvent as low as possible (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced toxicity or off-target effects. Always run a vehicle control (media with the same final concentration of the co-solvent) in your experiments.
This protocol will guide you through determining the pH-solubility profile of your compound.
Objective: To find the minimum pH at which a desired concentration of 2-(3-Benzyloxyphenyl)isonicotinic acid can be solubilized.
Materials:
2-(3-Benzyloxyphenyl)isonicotinic acid
Deionized water
0.1 M NaOH and 0.1 M HCl
pH meter
Stir plate and stir bars
Microcentrifuge
UV-Vis spectrophotometer or HPLC for quantification
Protocol:
Preparation of Suspensions: Prepare a series of vials each containing a known excess amount of the compound (e.g., 1 mg) in a fixed volume of deionized water (e.g., 1 mL).
pH Adjustment: While stirring, slowly add 0.1 M NaOH to each vial to adjust the pH to a range of target values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
Equilibration: Tightly cap the vials and allow them to equilibrate for a set period (e.g., 24 hours) at a constant temperature, with continuous stirring or shaking. This ensures that the dissolution has reached equilibrium.
Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved solid.
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method like UV-Vis spectrophotometry or HPLC.[9][10][11]
Data Analysis: Plot the measured solubility (concentration) as a function of pH. This will give you a pH-solubility profile and inform the optimal pH for your stock solution preparation.
Table 2: Hypothetical pH-Solubility Data for 2-(3-Benzyloxyphenyl)isonicotinic acid
pH
Expected Solubility (µg/mL)
6.0
< 1
6.5
5
7.0
25
7.5
150
8.0
> 500
Guide 2: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble "guest" molecules, like 2-(3-Benzyloxyphenyl)isonicotinic acid, forming inclusion complexes that have significantly improved aqueous solubility.[1][12][13][14]
The "Why": The hydrophobic part of your compound partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in water.[1][12] This is a powerful technique, especially when pH modification or co-solvents are not viable options.[3]
Recommended Cyclodextrins:
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often the first choice due to its high aqueous solubility and low toxicity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic cyclodextrin with excellent solubilizing capacity, particularly for cationic and neutral compounds.
Protocol: Preparation of a Cyclodextrin Inclusion Complex
Cyclodextrin Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in deionized water). Gentle warming and stirring can aid dissolution.
Compound Addition: Add an excess amount of 2-(3-Benzyloxyphenyl)isonicotinic acid to the cyclodextrin solution.
Complexation: Stir the mixture vigorously at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (24-48 hours) to allow for the formation of the inclusion complex.
Filtration: Remove the undissolved compound by filtering the solution through a 0.22 µm syringe filter.
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method.
Figure 2: Key strategies for solubilizing 2-(3-Benzyloxyphenyl)isonicotinic acid.
Final Recommendations
For researchers working with 2-(3-Benzyloxyphenyl)isonicotinic acid, a multi-pronged approach to solubility enhancement is often the most successful.
Start with pH Adjustment: This is the most cost-effective and straightforward method. Determine the pH-solubility profile to understand the compound's behavior.
Combine pH and Co-solvents: For highly concentrated stock solutions, a combination of a slightly elevated pH (e.g., 7.5) and a small percentage of a co-solvent like DMSO can be very effective.
Employ Cyclodextrins for Difficult Cases: When the final formulation must be free of organic solvents and at a specific pH where solubility is limited, cyclodextrins are an excellent choice.
By understanding the principles behind these techniques and systematically applying them, you can overcome the solubility challenges posed by 2-(3-Benzyloxyphenyl)isonicotinic acid and proceed with your research with confidence.
References
Molecules. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available at: [Link]
PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. Available at: [Link]
PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]
PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]
Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]
Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]
International Journal of Pharmacy & Pharmaceutical Research. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Available at: [Link]
MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available at: [Link]
PriMera Scientific Publications. Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. Available at: [Link]
PubMed. Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Available at: [Link]
ScienceDirect. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Available at: [Link]
PubMed. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Available at: [Link]
ResearchGate. Effect of system pH on partition coefficient (K) of carboxylic acids... Available at: [Link]
Reddit. How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]
MDPI. Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]
Eurofins. Analytical Method Summaries. Available at: [Link]
RSC Publishing. Study on the solubilization of telmisartan by forming cocrystals with aromatic carboxylic acids. Available at: [Link]
PubMed. Solubilizing excipients in oral and injectable formulations. Available at: [Link]
ResearchGate. Solubilizing Excipients in Oral and Injectable Formulations. Available at: [Link]
MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available at: [Link]
ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. Available at: [Link]
ScienceDirect. Amplitude modulated flow analysis for speciation-Proof of concept by quantification of Fe2+ and Fe3+ ions. Available at: [Link]
Cheméo. Isonicotinic acid, phenylmethyl ester. Available at: [Link]
RSC Publishing. Analytical Methods. Available at: [Link]
Technical Support Center: Purification and Recrystallization of 2-(3-Benzyloxyphenyl)isonicotinic Acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification and recrystallization of 2-(3-Ben...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification and recrystallization of 2-(3-Benzyloxyphenyl)isonicotinic acid. This document is designed to offer practical, experience-driven advice to overcome common challenges encountered during the purification of this and structurally related pharmaceutical intermediates.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification and recrystallization of 2-(3-Benzyloxyphenyl)isonicotinic acid, providing step-by-step solutions grounded in chemical principles.
Problem 1: Oiling Out or Formation of an Amorphous Precipitate Instead of Crystals
Scenario: Upon cooling the recrystallization solution, the product separates as an oil or a sticky, non-crystalline solid rather than well-defined crystals.
Causality: This phenomenon, known as "oiling out," typically occurs when the solution is supersaturated to a degree that the solute's solubility is exceeded above its melting point, or when the rate of cooling is too rapid for proper crystal lattice formation.[1] Impurities can also inhibit crystallization by interfering with the crystal lattice.
Step-by-Step Solution:
Re-heat the Solution: Gently warm the mixture until the oil or amorphous solid completely redissolves into the solvent.
Add More Solvent: If re-dissolution is difficult, add a small amount of the hot solvent to decrease the concentration slightly. This can help to avoid reaching the point of supersaturation too quickly upon cooling.
Slow, Controlled Cooling: This is the most critical step. Allow the flask to cool to room temperature slowly and undisturbed. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to ambient temperature can promote the formation of larger, more well-defined crystals.[2][3]
Induce Crystallization: If crystals do not form upon reaching room temperature, several techniques can be employed:
Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[1]
Seeding: Introduce a single, pure crystal of 2-(3-Benzyloxyphenyl)isonicotinic acid from a previous successful batch into the solution. This "seed crystal" provides a template for further crystal growth.[1][4]
Further Cooling: Once crystal formation has initiated, the flask can be moved to an ice bath to maximize the yield of the recrystallized product.[5][6]
Problem 2: Poor Recovery of the Purified Compound
Scenario: After filtration and drying, the yield of the recrystallized 2-(3-Benzyloxyphenyl)isonicotinic acid is significantly lower than expected.
Causality: Low recovery can result from several factors, including using an excessive amount of solvent, premature crystallization during hot filtration, or washing the collected crystals with a solvent at a temperature where the product has significant solubility.
Step-by-Step Solution:
Optimize Solvent Volume: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will keep a significant portion of the product dissolved even after cooling.[5]
Prevent Premature Crystallization:
During hot filtration to remove insoluble impurities, use a pre-warmed funnel and filter flask to prevent the solution from cooling and depositing crystals on the filter paper.[2][7]
If crystallization does occur in the funnel, it may be necessary to wash the filter paper with a small amount of hot solvent to redissolve the product.[7]
Efficient Crystal Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5] Using a cold solvent minimizes the amount of product that redissolves during the washing step.
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), it may be possible to recover a second crop of crystals by concentrating the filtrate through boiling off some of the solvent and repeating the cooling process. Be aware that this second crop may be less pure than the first.
Problem 3: Colored Impurities Persist in the Final Product
Scenario: The recrystallized 2-(3-Benzyloxyphenyl)isonicotinic acid retains a noticeable color, indicating the presence of impurities.
Causality: Colored impurities are often large, conjugated organic molecules that can become trapped in the crystal lattice of the desired compound.[8]
Step-by-Step Solution:
Activated Charcoal Treatment: Before the hot filtration step, add a small amount of activated charcoal to the hot solution.[6][8] Activated charcoal has a high surface area and can adsorb colored impurities.
Boil and Filter: Gently boil the solution with the activated charcoal for a few minutes to ensure maximum adsorption.
Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal and the adsorbed impurities.[8][9] It is crucial to use fluted filter paper and a pre-warmed funnel to prevent premature crystallization.[7]
Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization as described in the previous troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of 2-(3-Benzyloxyphenyl)isonicotinic acid?
A1: The choice of solvent is critical for successful recrystallization.[1] For carboxylic acids like 2-(3-Benzyloxyphenyl)isonicotinic acid, polar protic solvents are often good candidates. A systematic solvent screening is recommended.[1] Based on the properties of the related isonicotinic acid, which is soluble in hot water and sparingly soluble in cold water, water could be a potential solvent.[10][11] Alcohols such as ethanol or isopropanol, or a mixture of an alcohol and water, are also commonly used for the recrystallization of organic acids.[1] The ideal solvent will dissolve the compound when hot but not at room temperature.[1]
Q2: How can I identify the common impurities in my 2-(3-Benzyloxyphenyl)isonicotinic acid sample?
A2: Impurities in active pharmaceutical ingredients (APIs) and their intermediates can arise from starting materials, by-products of the synthesis, or degradation products.[12] Common analytical techniques to identify and quantify impurities include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to elucidate the structure of unknown impurities.[13]
Q3: What is the expected melting point of pure 2-(3-Benzyloxyphenyl)isonicotinic acid?
Q4: Are there alternative purification techniques if recrystallization is not effective?
A4: Yes, if recrystallization fails to yield a product of the desired purity, other purification methods can be employed.[15] These include:
Chromatography: Techniques like column chromatography or preparative HPLC are highly effective for separating complex mixtures and isolating pure compounds.[13][15]
Acid-Base Extraction: As a carboxylic acid, 2-(3-Benzyloxyphenyl)isonicotinic acid can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate) to separate it from neutral organic impurities. The aqueous layer can then be acidified to precipitate the pure acid, which is then collected by filtration.
Sublimation: If the compound is volatile and stable at high temperatures, sublimation can be an effective purification method to separate it from non-volatile impurities.[15]
Experimental Protocols & Data
Table 1: Recommended Solvent Systems for Recrystallization of Carboxylic Acids
Solvent System
Properties
Suitability
Water
Polar protic
Good for polar compounds; solubility often increases significantly with temperature.[1]
Ethanol
Polar protic
Good for many organic acids; can be used alone or in a mixture with water.[1]
Isopropanol
Polar protic
Similar to ethanol, but with a higher boiling point.[1]
Ethanol/Water Mixture
Polar protic
Allows for fine-tuning of solvent polarity to achieve optimal solubility characteristics.[2]
Dioxane/Water Mixture
Polar aprotic/protic
Can be effective for compounds with intermediate polarity.
Protocol 1: General Recrystallization Procedure
Dissolution: In an Erlenmeyer flask, add the crude 2-(3-Benzyloxyphenyl)isonicotinic acid. Add a minimal amount of the chosen solvent.
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add small portions of hot solvent until the solid is completely dissolved.[1]
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently boil for a few minutes.[8]
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[1][9]
Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[2][9]
Crystal Collection: Once crystallization appears complete, cool the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[5][6] Collect the crystals by vacuum filtration using a Büchner funnel.[9]
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[1]
Visualization of Experimental Workflow
Caption: Workflow for the purification of 2-(3-Benzyloxyphenyl)isonicotinic acid by recrystallization.
References
Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved from [Link]
PharmaCompass. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Retrieved from [Link]
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
Tsingbuy. (2023, February 21). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Retrieved from [Link]
Pharmaceutical Technology. (2024, September 27). Pharmaceutical Filtration Equipment and Purification Solutions. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
University of Massachusetts Boston. (2010, June). Recrystallization 2. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Isonicotinic Acid. Retrieved from [Link]
Hultquist, M. E., & Webb, R. S. (1956). Process for preparing isonicotinic acid. U.S. Patent No. 2,748,137. Washington, DC: U.S.
Nielsen, J., & Rasmussen, J. H. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(4), 305-309. [Link]
Yang, X., et al. (2019). Isonicotinic acid derivatives and preparation methods and uses thereof.
Kumar, A., et al. (2018). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 150, 1-8. [Link]
Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
Khan, I., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1269. [Link]
Venturello, C., & Alneri, E. (2002). A process for the preparation of 2-(3-benzoyl-phenyl)-propionic acid starting from aryl-olefins.
Jubilant Life Sciences. (2011). Process for producing pyridine carboxylic acids.
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
DSM N.V. (1999). Process for recovery of pyridine-2,3-dicarboxylic acid.
PubChem. (n.d.). 2-Phenoxynicotinic acid. Retrieved from [Link]
Bhavsar, S. B., et al. (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Austin Journal of Analytical and Pharmaceutical Chemistry, 10(1), 1167.
Technical Support Center: Troubleshooting Crystallization of 2-(3-Benzyloxyphenyl)isonicotinic Acid Complexes
Core Mechanistic Overview Crystallizing complexes of 2-(3-Benzyloxyphenyl)isonicotinic acid (CAS: 1008774-47-7) presents a unique physical chemistry challenge. The molecule is fundamentally dichotomous: The Coordination...
Author: BenchChem Technical Support Team. Date: March 2026
Core Mechanistic Overview
Crystallizing complexes of 2-(3-Benzyloxyphenyl)isonicotinic acid (CAS: 1008774-47-7) presents a unique physical chemistry challenge. The molecule is fundamentally dichotomous:
The Coordination Core : The isonicotinic acid moiety acts as a classic N,O-donor bifunctional ligand. The "hard" carboxylate group rapidly coordinates with hard Lewis acids (e.g., Lanthanides, Actinides), while the "intermediate" pyridine nitrogen binds transition metals (e.g., Cu²⁺, Ni²⁺)[1].
The Steric Tail : The 3-benzyloxyphenyl group at the 2-position introduces massive steric bulk and high lipophilicity.
This structural tension means that while the coordination core wants to rapidly form highly ordered, rigid metal-organic frameworks (MOFs) or co-crystals[2][3], the flexible, hydrophobic tail disrupts symmetric lattice packing. Consequently, researchers frequently encounter thermodynamic liquid-liquid phase separation (oiling out) or kinetic trapping (amorphous precipitation) rather than single-crystal growth.
Crystallization Troubleshooting Logic
Crystallization troubleshooting workflow for 2-(3-Benzyloxyphenyl)isonicotinic acid complexes.
Frequently Asked Questions (FAQs)
Q1: Why does my complex constantly "oil out" instead of forming crystals in methanol/water mixtures?A1: You are observing Liquid-Liquid Phase Separation (LLPS). The highly lipophilic benzyloxyphenyl group lowers the melting point of the solvated complex and creates a thermodynamic miscibility gap. As the temperature drops, the system crosses the liquid-liquid coexistence curve (binodal) before it can cross the solid-liquid solubility curve.
Causality & Fix: To bypass the miscibility gap, you must alter the thermodynamics of the solvent. Switch to a solvent system with a lower dielectric constant (e.g., adding THF or Toluene) that better solvates the hydrophobic tail, thereby pushing the crystallization boundary above the oiling-out boundary.
Q2: I am synthesizing Lanthanide (Eu³⁺, Tb³⁺) complexes, but I only get amorphous powders. How do I achieve single crystals?A2: Lanthanides are hard Lewis acids that bind almost instantaneously to the hard carboxylate oxygen of the isonicotinic acid core[2]. This rapid, irreversible bond formation outpaces the slow lattice ordering required for the bulky benzyloxyphenyl groups to pack correctly, resulting in kinetic trapping (amorphous solids).
Causality & Fix: You must introduce a "modulator" (such as acetic acid or benzoic acid). The modulator acts as a competing monodentate ligand, slowing down the coordination kinetics. This allows for reversible bond formation and "error correction" during crystal growth, yielding highly crystalline materials[1].
Q3: Does the steric bulk at the 2-position affect transition metal coordination?A3: Yes, significantly. While the pyridine nitrogen of unsubstituted isonicotinic acid readily forms square-planar or octahedral complexes with Cu²⁺[3], the bulky ether linkage at the 2-position creates severe steric hindrance around the nitrogen. This often forces the metal into lower-symmetry coordination geometries or requires the use of highly flexible co-ligands to stabilize the crystal lattice.
Quantitative Data: Solvent Selection Matrix
Selecting the correct solvent is the most critical variable for this specific ligand. The table below summarizes the optimal solvent parameters based on the target complex type and the solubility profile of pyridinecarboxylic acid derivatives[4].
Solvent System
Dielectric Constant (ε)
Target Complex Type
Mechanistic Rationale
Crystallization Outcome
Methanol / Water (1:1)
~55
Alkali Salts / Polar Co-crystals
High polarity drives hydrophobic collapse of the benzyl ether tail.
Poor: High risk of oiling out (LLPS).
DMF / Ethanol (3:1)
~35
Lanthanide/Actinide MOFs
DMF acts as a weak Lewis base modulator; ethanol lowers solubility.
Excellent: Ideal for solvothermal growth.
Acetone / Toluene (1:1)
~21 (Acetone)
Pharmaceutical Co-crystals
Toluene disrupts unwanted amorphous aggregation of the benzyloxyphenyl groups.
Good: Yields phase-pure bulk powders.
THF / Hexane
~7.5 (THF)
Transition Metal (Cu, Ni)
THF solvates the lipophilic tail; hexane acts as a gentle anti-solvent.
Excellent: Ideal for vapor diffusion; promotes π-π stacking.
Validated Experimental Protocols
Protocol 1: Vapor Diffusion for Transition Metal Complexes
Purpose: To grow X-ray quality single crystals by utilizing a slow, diffusion-controlled increase in supersaturation, preventing kinetic amorphous precipitation.
Dissolution: Dissolve 0.05 mmol of 2-(3-Benzyloxyphenyl)isonicotinic acid and 0.05 mmol of the target metal salt (e.g., Cu(NO₃)₂) in 2.0 mL of Tetrahydrofuran (THF) inside a small 1-dram inner glass vial.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
Anti-Solvent Chamber: Place the un-capped 1-dram vial inside a larger 20 mL scintillation vial containing 5.0 mL of Hexane (the anti-solvent).
Diffusion: Tightly cap the outer 20 mL vial. Store in a vibration-free environment at a constant 20°C for 7–14 days. The volatile hexane will slowly diffuse into the THF, gently lowering the solubility of the complex.
Validation Check (Self-Validating System): Extract a small aliquot of the resulting solid and examine it under a Polarized Light Microscope (PLM). True single crystals will exhibit sharp birefringence (alternating extinction and brightness upon stage rotation). If the material remains dark at all angles, the system has oiled out and dried; you must restart using a less polar anti-solvent (e.g., pentane).
Protocol 2: Modulated Solvothermal Synthesis for Lanthanide MOFs
Purpose: To overcome the rapid coordination kinetics of hard Lewis acids with the carboxylate group using a competing modulator.
Precursor Mixing: In a 15 mL Teflon-lined stainless steel autoclave, combine 0.1 mmol of the ligand, 0.1 mmol of Ln(NO₃)₃·6H₂O (e.g., Eu³⁺ or Tb³⁺), and 3.0 mL of N,N-Dimethylformamide (DMF).
Modulator Addition: Add 1.5 mmol of glacial acetic acid (a 15-fold molar excess relative to the ligand). Mechanistic note: The high concentration of acetic acid outcompetes the isonicotinic acid for the metal sites, slowing the framework assembly.
Thermal Profile: Seal the autoclave and heat to 120°C at a ramp rate of 2°C/min. Hold at 120°C for 72 hours to allow for thermodynamic error correction.
Controlled Cooling: Cool the system to room temperature at a strictly controlled rate of 1.5°C/hour. Do not crash cool, as this will induce thermal shock and crystal twinning.
Validation Check (Self-Validating System): Isolate the bulk powder via centrifugation and perform Powder X-Ray Diffraction (PXRD). A sharp diffraction pattern with high signal-to-noise confirms a highly crystalline, phase-pure coordination polymer. A broad, undulating baseline (an amorphous "halo") indicates the modulator concentration was insufficient; increase the acetic acid equivalents to 30x for the next run.
References
Synthesis, Crystal Structures, and Luminescence of Organic-Lanthanide Complexes with Nicotinate and Isonicotinate Ligands
Source: ACS Publications (Inorganic Chemistry)
URL:[Link]
Selective Crystallization of a Highly Radiation-Resistant Isonicotinic Acid-Based Metal–Organic Framework as a Primary Actinide Waste Form
Source: ACS Materials Letters
URL:[Link]
Structure of the copper(II) complex isonicotinic acid
Source: IUCr Journals (Acta Crystallographica)
URL:[Link]
Solubility and Crystallization Studies of Picolinic Acid
Source: MDPI (Crystals)
URL:[Link]
Technical Support Center: Optimizing Reaction Conditions for 2-(3-Benzyloxyphenyl)isonicotinic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-(3-Benzyloxyphenyl)isonicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and optimization of 2-(3-Benzyloxyphenyl)isonicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthetic process. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability in your laboratory.
Introduction
The synthesis of 2-(3-Benzyloxyphenyl)isonicotinic acid and its derivatives is a multi-step process that often involves palladium-catalyzed cross-coupling reactions, followed by functional group manipulations such as ester hydrolysis. These compounds are of significant interest in medicinal chemistry. Achieving high yields and purity requires careful optimization of reaction conditions and a proactive approach to troubleshooting potential issues. This guide will walk you through common challenges and provide actionable solutions.
General Synthetic Workflow
A common route to the target compound involves a Suzuki-Miyaura or Negishi cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings, followed by hydrolysis of an ester to the final carboxylic acid.
Troubleshooting
Technical Support Center: HPLC Mobile Phase Optimization for 2-(3-Benzyloxyphenyl)isonicotinic acid
Welcome to the technical support guide for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for 2-(3-Benzyloxyphenyl)isonicotinic acid. This document is designed for researchers, an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for 2-(3-Benzyloxyphenyl)isonicotinic acid. This document is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with the chromatographic analysis of this molecule. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural lists to explain the fundamental principles behind each experimental choice.
Section 1: Foundational Principles - Understanding the Analyte
Before troubleshooting, it is critical to understand the physicochemical characteristics of 2-(3-Benzyloxyphenyl)isonicotinic acid. Its structure dictates its behavior in a reversed-phase HPLC system.
The molecule contains two key functional groups that influence its chromatographic retention:
Isonicotinic Acid Moiety: This part of the molecule contains a pyridine ring and a carboxylic acid group. The carboxylic acid is acidic, while the nitrogen atom in the pyridine ring is weakly basic. This makes the compound amphoteric, or capable of carrying both a positive and negative charge depending on the pH. The pKa of the carboxylic acid group is the most critical factor for reversed-phase HPLC. While the exact experimental pKa for this specific molecule is not readily published, it can be estimated from similar structures. Isonicotinic acid has a pKa of approximately 4.96 for its carboxylic acid function, and the pyridinium ion has a pKa of about 5.25.[1][2]
Benzyloxyphenyl Group: This large, non-polar group makes the molecule hydrophobic. In its non-ionized state, the molecule will be strongly retained on a reversed-phase column (like a C18).
This dual nature—an ionizable head and a hydrophobic tail—is the primary source of most analytical challenges, such as poor peak shape and retention time instability.[3][4]
Property
Predicted/Estimated Value
Implication for HPLC Method Development
Molecular Formula
C₁₉H₁₅NO₃
-
Molecular Weight
305.33 g/mol
-
pKa (acidic)
~4.0 - 5.0
Mobile phase pH is a critical parameter. To ensure the molecule is in a single, non-ionized form for good retention and peak shape, the pH should be set at least 2 units below the pKa.[5][6][7]
logP (Predicted)
~3.5 - 4.5
Indicates high hydrophobicity. A strong organic modifier (like acetonitrile) and potentially a gradient elution will be necessary for timely elution.
Solubility
Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and DMSO.[8][9][10][11]
The sample should be dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.[12] Using a diluent stronger than the mobile phase can cause peak fronting or splitting.[13][14]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions when setting up an HPLC method for this analyte.
Q1: What is the best starting point for the mobile phase pH?
A: The recommended starting point is a mobile phase pH of 2.5 to 3.0.
Explanation: For an acidic analyte like 2-(3-Benzyloxyphenyl)isonicotinic acid, controlling the ionization state is the most critical factor for achieving a robust and reproducible separation.[3][4] The "rule of thumb" is to set the mobile phase pH at least 2 units below the analyte's pKa to ensure it is fully protonated (non-ionized).[6][7][15] In this state, the molecule is more hydrophobic, leading to better retention on a reversed-phase column and significantly improved peak symmetry by minimizing undesirable secondary interactions with the stationary phase.[6][16] Operating near the pKa can lead to drastic shifts in retention time with very small changes in pH, compromising method robustness.[3]
Q2: Which organic modifier should I choose: Acetonitrile or Methanol?
A: Start with acetonitrile (ACN).
Explanation: Acetonitrile is generally the preferred organic modifier in reversed-phase HPLC for several reasons.[16] It has a lower viscosity than methanol, which results in lower system backpressure and better column efficiency. Furthermore, ACN often provides different selectivity compared to methanol due to its distinct chemical properties.[17] While both should be screened during method development, ACN is a more conventional and often more effective starting point.
Q3: What type of buffer should I use, and at what concentration?
A: A phosphate buffer is an excellent choice for UV-based detection in the pH range of 2-3. A starting concentration of 25-50 mM is recommended.[5][18]
Explanation: Buffers are essential to resist changes in pH as the sample is introduced and mixed with the mobile phase.[17] For a target pH of 2.5, a phosphate buffer is ideal because its pKa₁ is 2.1, placing it well within its effective buffering range (pKa ± 1).[18]
Why not other buffers? Acetate buffers are also common but are more effective at higher pH ranges.[5] Volatile buffers like formic acid or trifluoroacetic acid (TFA) are necessary for LC-MS applications, but phosphate provides stronger buffering capacity for UV-only methods.[3] Be aware that prolonged use of citrate buffers can corrode stainless steel HPLC components.[18]
Concentration: A concentration of 25-50 mM provides adequate buffering capacity without risking precipitation when mixed with high percentages of organic solvent.[5] Always filter the buffer solution through a 0.45 µm filter before use to prevent particulate matter from damaging the HPLC system.[18]
Q4: What is a good starting gradient program?
A: A good starting point is a broad linear gradient from 10% to 90% acetonitrile over 10-15 minutes.
Explanation: Due to the analyte's high hydrophobicity (high logP), an isocratic elution would likely result in a very long run time or a very broad peak. A gradient elution, where the percentage of organic solvent is increased over time, is necessary to elute the compound with a good peak shape in a reasonable timeframe. A wide "scouting" gradient allows you to determine the approximate percentage of ACN needed to elute the analyte, which can then be optimized for better resolution and faster run times.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during method development and routine analysis.
Q1: My peak is tailing severely. What is the cause and how can I fix it?
A: Peak tailing for an acidic compound is typically caused by secondary interactions with the stationary phase or an incorrect mobile phase pH.
Cause 1: Incorrect Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized and non-ionized molecules will exist. The ionized form can interact with active sites (free silanols) on the silica-based stationary phase, causing tailing.[13][19]
Solution: Ensure the mobile phase pH is low enough to fully suppress ionization. Lower the pH to ~2.5 using a phosphate buffer. This protonates the carboxylic acid, making the molecule neutral and minimizing silanol interactions.[6][16]
Cause 2: Secondary Silanol Interactions: Even at low pH, some residual free silanols on the column packing material can interact with the analyte.
Solution: Use a modern, high-purity, end-capped C18 column. These columns are designed to have minimal accessible silanol groups, which greatly reduces peak tailing for acidic and basic compounds.
Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a tailed peak.
Solution: Reduce the injection volume or dilute the sample.[14]
Q2: My retention time is drifting or unstable. What should I check?
A: Retention time drift is almost always related to a lack of control over the mobile phase or column temperature.
Cause 1: Inadequate Mobile Phase Buffering: If the mobile phase is unbuffered or poorly buffered, small changes (like CO₂ from the air dissolving into the aqueous portion) can alter the pH and, consequently, the retention time of an ionizable analyte.[3]
Solution: Use a properly prepared buffer at an adequate concentration (25-50 mM) and within its effective pH range.[5][18] Always prepare fresh mobile phase daily.
Cause 2: Temperature Fluctuations: HPLC retention is sensitive to temperature. Changes in the ambient lab temperature can cause retention times to shift.[16]
Solution: Use a column thermostat to maintain a constant and consistent column temperature. A good starting point is 30-40 °C.
Cause 3: Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before injection.
Solution: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs in a gradient method.
Q3: I have poor resolution between my analyte and an impurity. How can I improve it?
A: Improving resolution requires adjusting the selectivity (peak spacing) or efficiency (peak width) of the separation.
Solution 1: Optimize the Gradient: Make the gradient shallower (i.e., increase the %ACN more slowly) around the elution time of your analyte. This gives the compounds more time to interact with the stationary phase, often improving separation.
Solution 2: Change the Organic Modifier: Switch from acetonitrile to methanol (or use a ternary mixture of water/ACN/methanol). Methanol has different solvent properties and can alter the elution order and spacing between peaks, thereby changing selectivity.[17]
Solution 3: Adjust the pH: Small, controlled changes in pH (e.g., from 2.5 to 3.0) can sometimes subtly alter the retention of the analyte or impurities differently, improving selectivity. However, be cautious not to move too close to the pKa.[4]
Q4: My peak is fronting. What does this mean?
A: Peak fronting is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.
Cause 1: Sample Solvent is Too Strong: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, the analyte will travel through the top of the column too quickly without partitioning properly, causing a fronting peak.[12][13]
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.[14]
Cause 2: Column Overload: While less common than tailing, severe mass overload can also cause fronting.
Solution: Dilute the sample and reinject.
Q5: I'm observing split peaks. What's the problem?
A: Split peaks usually indicate a problem at the column inlet or an issue with sample dissolution.
Cause 1: Partially Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample band to be distributed unevenly.
Solution: Filter all samples and mobile phases. If the problem persists, try back-flushing the column (if the manufacturer allows) or replace the column. Using a guard column can protect the analytical column.[14]
Cause 2: Incomplete Sample Dissolution: If the sample is not fully dissolved, it can precipitate upon injection into the mobile phase, leading to peak splitting.
Solution: Ensure the sample is completely dissolved before injection. You may need to sonicate the sample or use a different injection solvent (while being mindful of solvent strength, as mentioned above).[13]
Cause 3: Sample/Mobile Phase Mismatch: Injecting a sample in a solvent that is immiscible with the mobile phase can cause split peaks.[12]
Solution: Ensure the sample solvent is fully miscible with the mobile phase.
Section 4: Visualizations and Workflows
Systematic Mobile Phase Optimization Workflow
The following diagram illustrates a logical, step-by-step approach to developing a robust HPLC method for 2-(3-Benzyloxyphenyl)isonicotinic acid.
Caption: A logical workflow for HPLC method development.
Effect of pH on Analyte Ionization and Retention
This diagram shows how mobile phase pH affects the chemical form of 2-(3-Benzyloxyphenyl)isonicotinic acid and its resulting behavior in reversed-phase HPLC.
Caption: Impact of mobile phase pH on analyte ionization.
Section 5: Experimental Protocol
Protocol 1: Baseline Reversed-Phase HPLC Method
This protocol provides a robust starting point for the analysis of 2-(3-Benzyloxyphenyl)isonicotinic acid.
1. Materials and Equipment:
HPLC system with UV detector
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
HPLC-grade acetonitrile and water
Potassium phosphate monobasic (KH₂PO₄)
Phosphoric acid (H₃PO₄)
0.45 µm syringe filters and mobile phase filters
2. Mobile Phase Preparation (Aqueous: 25 mM Phosphate Buffer, pH 2.5):
Weigh approximately 3.4 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water.[18]
Stir until fully dissolved.
Adjust the pH to 2.5 by adding small amounts of concentrated phosphoric acid while monitoring with a calibrated pH meter.
Filter the buffer through a 0.45 µm membrane filter to remove particulates.
This is Mobile Phase A . Mobile Phase B is 100% HPLC-grade acetonitrile.
3. Chromatographic Conditions:
Parameter
Recommended Setting
Column
C18, 150 x 4.6 mm, 5 µm
Mobile Phase A
25 mM Phosphate Buffer, pH 2.5
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Injection Volume
5 µL
Detection (UV)
275 nm (or determine λmax experimentally)
Gradient Program
Time (min)
0.0
15.0
17.0
17.1
20.0
4. Sample Preparation:
Prepare a stock solution of the analyte at 1.0 mg/mL in acetonitrile or methanol.
Dilute the stock solution to a working concentration (e.g., 20 µg/mL) using a diluent that matches the initial mobile phase conditions (90:10 Water:Acetonitrile) to prevent peak distortion.[12]
Filter the final sample solution through a 0.45 µm syringe filter before injection.
References
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection.
ALWSCI.
Phenomenex. Choosing the Right Buffers for Mobile Phase.
Hawach Scientific. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
Welch Materials, Inc. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
Axion Labs. How to Select a Buffer for your HPLC Mobile Phase?.
YMC.
Biotage.
Pharma Growth Hub. pH, pKa, and Retention.
LCGC International.
Benchchem. Optimization of mobile phase for HPLC analysis of cinnamic acid.
The Merck Index Online. Isonicotinic Acid.
Abraham, M. H., et al. "On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents." The Journal of Chemical Thermodynamics, 2013.
Selleck Chemicals. Nicotinic Acid.
Cabrillo College. Table of Acids with Ka and pKa Values.
CoLab.
ResearchGate. Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively)
Resolving NMR peak overlaps in 2-(3-Benzyloxyphenyl)isonicotinic acid spectra
Technical Support Center: NMR Spectroscopy Welcome to the technical support center for advanced NMR spectroscopy. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for research...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: NMR Spectroscopy
Welcome to the technical support center for advanced NMR spectroscopy. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering signal overlap in the NMR spectra of 2-(3-Benzyloxyphenyl)isonicotinic acid. Given its multiple aromatic rings, this molecule frequently presents challenges with peak resolution in the aromatic region of the ¹H NMR spectrum. This guide is designed to provide a logical, step-by-step workflow from simple parameter adjustments to advanced multi-dimensional experiments to achieve full signal assignment.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a complex, overlapping multiplet in the aromatic region (approx. 7.0-9.0 ppm) of my ¹H NMR spectrum for 2-(3-Benzyloxyphenyl)isonicotinic acid. What's causing this and what are my first steps?
A1: This is a very common observation for this molecule. The structure contains three distinct aromatic systems—a 1,3-disubstituted phenyl ring, a monosubstituted benzyl ring, and a 2,4-disubstituted pyridine ring—plus a methylene bridge. This results in at least 12 non-equivalent aromatic protons, many of which have very similar electronic environments, causing their signals to overlap significantly in a standard 1D ¹H NMR spectrum.[1]
Your first step is to diagnose the problem systematically. Before resorting to advanced, time-consuming experiments, simple adjustments to the experimental conditions can often resolve or simplify the spectrum.
Causality: The chemical shift of a proton is highly sensitive to its local electronic environment. In a molecule like 2-(3-Benzyloxyphenyl)isonicotinic acid, the protons on the three different aromatic rings experience similar deshielding effects, causing their resonance frequencies to be very close.
The following diagram outlines a logical progression for tackling peak overlap, starting with the simplest and quickest methods.
Caption: Conceptual diagram of 2D NMR resolving overlap.
The three most critical experiments for your situation are COSY, HSQC, and HMBC.
Q5: How can a COSY experiment help map out the correlations in the overlapping regions?
A5:COSY (COrrelation SpectroscopY) is a homonuclear experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds. [2]This is invaluable for tracing the connectivity of protons within each individual aromatic ring.
Principle: A COSY spectrum plots the ¹H spectrum on both the F1 and F2 axes. The normal 1D spectrum appears along the diagonal. The crucial information comes from the cross-peaks , which appear off the diagonal. A cross-peak at the coordinates (δA, δB) indicates that the proton at chemical shift δA is J-coupled to the proton at chemical shift δB.
[2]
Application to 2-(3-Benzyloxyphenyl)isonicotinic acid:
You can trace the entire spin system of the 1,3-disubstituted ring by "walking" from one cross-peak to the next.
Similarly, you can identify all five protons of the benzyl group's phenyl ring.
This allows you to group the overlapping signals into distinct molecular fragments (spin systems), even if you can't yet assign which fragment is which.
Experimental Protocol: Acquiring a 2D COSY Spectrum
Setup: Load a standard COSY parameter set on the spectrometer (e.g., COSYGPQF).
[3]2. Optimize Parameters: Set the spectral width (SW) in both dimensions to cover the entire proton spectrum, and set the transmitter offset (O1p) to the center of the spectrum.
[3][4]3. Acquisition: A typical COSY experiment requires a modest number of scans (e.g., 4 to 8) per increment. The number of increments in the F1 dimension is usually set between 256 and 512.
Processing: Process the data using a sine-bell or squared sine-bell window function in both dimensions (xfb on Bruker systems). The spectrum is typically displayed in magnitude mode, which does not require phasing.
[3]
Q6: My proton spectrum is still too crowded to resolve with COSY alone. How can HSQC and HMBC experiments help?
A6: This is where heteronuclear correlation experiments become essential. They correlate protons with carbons, leveraging the much larger chemical shift dispersion of ¹³C NMR to resolve proton overlaps.
[5]
The HSQC experiment identifies all proton-carbon pairs that are directly attached by one bond.
[6][7][8]
Principle: An HSQC spectrum has a ¹H axis (F2) and a ¹³C axis (F1). A cross-peak at coordinates (δH, δC) signifies that the proton at δH is directly bonded to the carbon at δC. [7]Because ¹³C chemical shifts are spread over ~200 ppm compared to ~12 ppm for ¹H, it is highly unlikely that two carbons will have the same chemical shift. Therefore, even if two protons (Hₐ and Hₑ) overlap in the ¹H spectrum, they will appear as two distinct cross-peaks in the HSQC if they are attached to different carbons (Cₐ and Cₑ). [5]An "edited" HSQC can also distinguish CH/CH₃ groups from CH₂ groups by their phase.
[6]
The HMBC experiment identifies longer-range correlations between protons and carbons, typically over two, three, and sometimes four bonds. [6][7][9]One-bond correlations are suppressed.
[9]
Principle: Like HSQC, an HMBC spectrum has ¹H and ¹³C axes. A cross-peak at (δH, δC) indicates that the proton at δH is 2-4 bonds away from the carbon at δC. This is the key experiment for piecing together the fragments identified by COSY.
Application to 2-(3-Benzyloxyphenyl)isonicotinic acid:
Connecting the Methylene Bridge: The benzylic -CH₂- protons will show an HMBC correlation to the quaternary carbon on the phenyl ring and to carbons on the benzyl ring's phenyl group, unambiguously linking these two fragments.
Connecting the Phenyl and Pyridine Rings: A proton on the phenyl ring (ortho to the pyridine) will show a 3-bond HMBC correlation to the carbon at position 2 of the pyridine ring, confirming the link between the two main heterocyclic and aromatic systems.
Assigning Quaternary Carbons: Quaternary carbons (like the carboxylic acid C=O and the substituted aromatic carbons) do not appear in an HSQC spectrum but will show correlations in the HMBC, allowing for their full assignment.
[9]
References
Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
UCSD SSPPS NMR Facility. (2020, February 4). Temperature calibration. Retrieved from [Link]
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?. Retrieved from [Link]
University of Basrah. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Retrieved from [Link]
MDPI. (2023, October 17). Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. Retrieved from [Link]
Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Retrieved from [Link]
Chemical Reviews. (n.d.). Lanthanide shift reagents for nuclear magnetic resonance spectroscopy. Retrieved from [Link]
ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies. Retrieved from [Link]
IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Retrieved from [Link]
University of Missouri-St. Louis. (n.d.). Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. Retrieved from [Link]
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]
Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 600.133705802, CD 3 OD, simulated) (Peak List) (NP0002621). Retrieved from [Link]
ResearchGate. (2023, December 1). (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]
Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
Washington University in St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]
James Madison University. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]
Supplementary Information. (n.d.). Retrieved from [Link]
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
SpringerLink. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Retrieved from [Link]
ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
Chemistry Stack Exchange. (2017, August 4). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]
Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
Comprehensive Guide: HPLC Method Validation for 2-(3-Benzyloxyphenyl)isonicotinic Acid Quantification
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Method Comparison, Experimental Causality, and ICH Q2(R2) Compliance Executive Summary & Analytical Challen...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Objective Method Comparison, Experimental Causality, and ICH Q2(R2) Compliance
Executive Summary & Analytical Challenges
The quantification of 2-(3-Benzyloxyphenyl)isonicotinic acid (CAS: 1008774-47-7)[1] presents a unique chromatographic challenge due to its complex structural features. As a critical intermediate or active pharmaceutical ingredient (API) building block, ensuring its precise quantification is paramount for downstream synthesis and quality control.
Structurally, the molecule is amphoteric: it features a basic pyridine nitrogen (pKa ~ 5.2) and an acidic carboxylic acid moiety (pKa ~ 3.5). At a neutral pH, it exists as a zwitterion, leading to severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. Furthermore, the 3-benzyloxyphenyl substituent introduces significant hydrophobicity and high
π
-electron density. Developing a self-validating, robust analytical method requires moving beyond generic C18 screening and applying targeted Analytical Quality by Design (AQbD) principles.
Fig 1: Logical mapping of molecular structural features to chromatographic method parameters.
Method Comparison: C18 vs. Phenyl-Hexyl vs. UPLC
To establish the most reliable quantification method, we objectively compared three chromatographic approaches. The causality behind our final recommendation (Phenyl-Hexyl) is rooted in the molecule's aromaticity. While standard C18 columns rely purely on dispersive hydrophobic interactions, a Phenyl-Hexyl stationary phase provides orthogonal selectivity via
π−π
interactions with the analyte's benzyloxyphenyl group.
Additionally, we utilized 0.1% Trifluoroacetic acid (TFA) instead of Formic Acid. TFA acts as a strong ion-pairing agent, fully protonating the basic pyridine nitrogen and suppressing the ionization of the carboxylic acid, thereby eliminating secondary silanol interactions and ensuring sharp, symmetrical peaks.
Quantitative Performance Comparison
Performance Parameter
Standard RP-HPLC (C18)
Optimized RP-HPLC (Phenyl-Hexyl)
UPLC (Phenyl-Hexyl, sub-2 µm)
Column Chemistry
Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)
XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Acquity UPLC CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. System Suitability Testing (SST) criteria must be met prior to sample analysis.
Reagent & Mobile Phase Preparation
Aqueous Phase (Mobile Phase A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
Organic Phase (Mobile Phase B): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.
Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.
Standard Preparation
Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-(3-Benzyloxyphenyl)isonicotinic acid reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of the hydrophobic moiety, and make up to volume.
Working Solutions: Perform serial dilutions using the diluent to achieve calibration levels of 10, 25, 50, 75, 100, and 120 µg/mL.
Chromatographic Conditions
Column: Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Flow Rate: 1.0 mL/min
Column Temperature: 35 °C (Controls mobile phase viscosity and ensures retention time stability)
Injection Volume: 10 µL
Detection: UV at 254 nm (Optimal
λmax
for the conjugated aromatic system)
Gradient Program:
0.0 - 2.0 min: 20% B (Retains and separates polar synthesis impurities)
2.0 - 10.0 min: 20%
→
80% B (Elutes the highly hydrophobic target analyte)
10.0 - 12.0 min: 80% B (Column wash)
12.0 - 12.1 min: 80%
→
20% B
12.1 - 15.0 min: 20% B (Re-equilibration)
System Suitability Criteria (Self-Validation Check)
Before proceeding with sample analysis, inject the 50 µg/mL standard six times. The system is only valid if:
Retention Time %RSD
≤
1.0%
Peak Area %RSD
≤
1.0%
USP Tailing Factor (
As
)
≤
1.5
Theoretical Plates (
N
)
≥
10,000
ICH Q2(R2) Method Validation Framework
The validation of this analytical procedure strictly adheres to the updated [2][3], which emphasizes a lifecycle approach and integrates seamlessly with the Analytical Quality by Design (AQbD) principles outlined in [4][5].
Fig 2: Analytical Procedure Lifecycle and Validation Workflow based on ICH Q2(R2) and Q14.
Specificity & Forced Degradation
Specificity was proven by subjecting the compound to forced degradation (0.1N HCl, 0.1N NaOH, 3%
H2O2
, thermal at 60°C, and UV light). The Phenyl-Hexyl column successfully resolved all degradation products from the main 2-(3-Benzyloxyphenyl)isonicotinic acid peak, achieving a peak purity index of >0.999 (via PDA detector).
Linearity and Range
Linearity was established from 10 µg/mL to 120 µg/mL. Linear regression analysis yielded an equation of
y=mx+c
with a correlation coefficient (
R2
) of 0.9998 . The residual sum of squares was evaluated to confirm that no non-linear calibration models were required, satisfying Q2(R2) mandates[3].
Accuracy (Recovery)
Accuracy was determined by spiking known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration (50 µg/mL). Triplicate preparations at each level yielded mean recoveries between 99.2% and 100.8% , demonstrating the absence of matrix interference.
Precision (Repeatability & Intermediate)
Repeatability: Six independent preparations of the 50 µg/mL sample analyzed on the same day by the same analyst yielded an Area %RSD of 0.65% .
Intermediate Precision: Analysis performed on a different day, by a different analyst, using a different HPLC system yielded an Area %RSD of 0.82% . Both are well below the
≤
2.0% acceptance criterion.
Robustness via Design of Experiments (DoE)
In alignment with the "Enhanced Approach" of ICH Q14[4], robustness was evaluated using a Plackett-Burman DoE matrix. Deliberate variations in Flow Rate (
±
0.1 mL/min), Column Temperature (
±
2 °C), and Mobile Phase pH (
±
0.2 units) were tested. The critical method attribute (Resolution
≥
2.0) was maintained across all permutations, proving the method's ruggedness for routine laboratory use.
References
Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL: [Link]
Title: ICH Q14 Analytical Procedure Development - Scientific Guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL: [Link]
Title: Official ICH Quality Guidelines Landing Page
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation Validation of 2-(3-Benzyloxyphenyl)isonicotinic Acid
Introduction In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. Mass spec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a principal technique for providing detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth, scientifically grounded approach to the validation of the mass spectrometric fragmentation of 2-(3-Benzyloxyphenyl)isonicotinic acid, a molecule of interest due to its composite structure featuring a pyridine carboxylic acid and a benzyl ether moiety.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying principles of fragmentation and the rationale behind the validation strategy. By comparing the fragmentation of the target molecule with its core substructures, we will establish a self-validating system for interpreting its mass spectrum, thereby ensuring the trustworthiness and scientific integrity of the analytical data.
Theoretical Fragmentation of 2-(3-Benzyloxyphenyl)isonicotinic Acid
The fragmentation of 2-(3-Benzyloxyphenyl)isonicotinic acid in a mass spectrometer, typically initiated by collision-induced dissociation (CID), can be predicted by considering the lability of its constituent chemical bonds.[1][2] The structure contains several key functional groups that will dictate the primary fragmentation pathways: the isonicotinic acid, the ether linkage, and the benzyl group.
Predicted Fragmentation Pathways:
Under positive ion mode electrospray ionization (ESI), the molecule will likely be protonated, with the pyridinic nitrogen being a probable site of protonation. The primary fragmentation events from the protonated molecule [M+H]⁺ are anticipated to be:
Alpha-cleavage of the benzyl group: The most characteristic fragmentation for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a stable tropylium ion at m/z 91.[3][4] This is a result of the rearrangement of the initial benzyl cation.[3] The corresponding fragment would be the 2-(3-hydroxyphenyl)isonicotinic acid radical cation.
Cleavage of the ether bond with charge retention on the pyridine-containing fragment: This would result in a fragment ion corresponding to the protonated 2-(3-hydroxyphenyl)isonicotinic acid.
Decarboxylation of the isonicotinic acid moiety: The loss of CO2 (44 Da) from the precursor or fragment ions is a common fragmentation pathway for carboxylic acids.[5]
Loss of the entire benzyloxy group: This would lead to a fragment corresponding to the 2-phenylisonicotinic acid cation.
Below is a proposed fragmentation pathway diagram for 2-(3-Benzyloxyphenyl)isonicotinic acid.
Caption: Proposed CID fragmentation pathway for 2-(3-Benzyloxyphenyl)isonicotinic acid.
Experimental Design for Fragmentation Validation
A robust validation of the proposed fragmentation pathway requires a systematic experimental approach. This involves a combination of high-resolution mass spectrometry to confirm elemental compositions and a comparative analysis with structurally related compounds.
Instrumentation and General Parameters
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is essential for accurate mass measurements of precursor and product ions.[6]
Ionization Source: Electrospray ionization (ESI) is the preferred method for this class of molecules, capable of producing protonated molecular ions with minimal in-source fragmentation.
Dissociation Technique: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) will be employed to induce fragmentation.[1][2]
Step-by-Step Experimental Protocol
Sample Preparation:
Prepare a 1 mg/mL stock solution of 2-(3-Benzyloxyphenyl)isonicotinic acid in a suitable solvent (e.g., methanol or acetonitrile).
Prepare similar stock solutions for the comparator compounds: isonicotinic acid and 3-benzyloxyphenol.
Dilute the stock solutions to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
Mass Spectrometry Analysis - Full Scan (MS1):
Infuse the sample solution directly into the mass spectrometer.
Acquire full scan mass spectra in positive ion mode over a relevant m/z range (e.g., 50-500).
Confirm the presence of the protonated molecular ion [M+H]⁺ and determine its accurate mass.
Tandem Mass Spectrometry (MS/MS) Analysis:
Perform MS/MS analysis by selecting the [M+H]⁺ ion of the target molecule as the precursor ion.
Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the energy dependence of fragmentation.[1]
Acquire high-resolution product ion spectra.
Repeat the MS/MS analysis for the [M+H]⁺ ions of the comparator compounds, isonicotinic acid and 3-benzyloxyphenol.
Data Analysis and Validation:
For the target molecule, identify the major fragment ions and determine their elemental compositions from the accurate mass measurements.
Compare the observed fragments with the predicted fragments from the theoretical pathway.
Compare the product ion spectrum of 2-(3-Benzyloxyphenyl)isonicotinic acid with the spectra of isonicotinic acid and 3-benzyloxyphenol. The presence of common fragments will provide strong evidence for the structural origin of those fragments.
Document all experimental parameters and results meticulously.
The following diagram illustrates the experimental workflow for fragmentation validation.
Caption: Experimental workflow for the validation of MS fragmentation.
Comparative Fragmentation Analysis
The core of this validation strategy lies in the comparison of the fragmentation pattern of 2-(3-Benzyloxyphenyl)isonicotinic acid with those of its fundamental building blocks.
Isonicotinic Acid as a Comparator
Isonicotinic acid is expected to primarily exhibit decarboxylation (loss of CO₂) upon CID. The observation of a corresponding neutral loss of 44 Da from the precursor ion of 2-(3-Benzyloxyphenyl)isonicotinic acid would strongly support the assignment of this fragmentation pathway to the isonicotinic acid moiety.
3-Benzyloxyphenol as a Comparator
The MS/MS spectrum of 3-benzyloxyphenol is predicted to be dominated by the formation of the tropylium ion at m/z 91. The presence of a prominent peak at m/z 91 in the product ion spectrum of the target molecule would provide compelling evidence for the benzyloxy substructure and its characteristic fragmentation.
Data Summary and Interpretation
The following table summarizes the expected key fragments for the target molecule and the comparators.
Compound
Precursor Ion [M+H]⁺ (m/z)
Key Fragment Ions (m/z)
Interpretation
2-(3-Benzyloxyphenyl)isonicotinic acid
306.11
91.05, 262.08, 214.08
Tropylium ion, Loss of CO₂, Loss of benzyloxy group
Isonicotinic Acid
124.04
80.05
Loss of CO₂
3-Benzyloxyphenol
201.09
91.05
Tropylium ion
The concordance of fragment ions between the target molecule and the comparator compounds provides a robust, self-validating dataset. For instance, the observation of the m/z 91 fragment in both 2-(3-Benzyloxyphenyl)isonicotinic acid and 3-benzyloxyphenol confirms its origin from the benzyl ether portion of the target molecule.
Conclusion
The validation of mass spectrometry fragmentation is a critical exercise in analytical chemistry, ensuring the accuracy and reliability of structural assignments. For a novel compound like 2-(3-Benzyloxyphenyl)isonicotinic acid, where established spectral libraries may not exist, a systematic approach grounded in fundamental chemical principles is paramount. By predicting fragmentation based on known chemical reactivity and then experimentally verifying these predictions through high-resolution MS/MS and comparison with relevant substructures, a high degree of confidence in the fragmentation scheme can be achieved. This guide provides a comprehensive framework for such a validation, emphasizing scientific rigor and trustworthiness in analytical data generation.
References
Cooks, R. G., & Wysocki, V. H. (2008). Surface-induced dissociation of small molecules, peptides, and non-covalent protein complexes. Journal of the American Society for Mass Spectrometry, 19(2), 190–208. [Link]
de Hoffmann, E., & Stroobant, V. (2007).
Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091–1112.
Wikipedia contributors. (2023, November 28). Collision-induced dissociation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
Oyler, J. M., et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(4), 266-274. [Link]
A Comparative Guide to 2-(3-Benzyloxyphenyl)isonicotinic Acid and Other Pyridine-Based Ligands for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridine-based ligands represent a cornerstone of molecular design. Their inherent electronic properties, capacity for diverse functionalization, and...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry and materials science, pyridine-based ligands represent a cornerstone of molecular design. Their inherent electronic properties, capacity for diverse functionalization, and ability to coordinate with a wide array of metal ions make them indispensable scaffolds in drug discovery, catalysis, and the development of novel materials.[1][2][3] This guide provides an in-depth comparison of 2-(3-Benzyloxyphenyl)isonicotinic acid, a molecule of emerging interest, with other key pyridine-based ligands. By examining their synthesis, structural attributes, and functional performance, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform their selection and application of these versatile compounds.
Introduction to 2-(3-Benzyloxyphenyl)isonicotinic Acid: A Molecule of Untapped Potential
2-(3-Benzyloxyphenyl)isonicotinic acid integrates two key pharmacophores: the isonicotinic acid moiety, a pyridine-4-carboxylic acid, and a 3-benzyloxyphenyl substituent. The isonicotinic acid core is a well-established feature in a number of therapeutic agents, including the anti-tuberculosis drug isoniazid.[4][5][6] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9][10] The benzyloxyphenyl group, on the other hand, is a structural motif found in various biologically active molecules, where it can influence properties such as lipophilicity and receptor-binding interactions.[1][11][12][13][14] The strategic combination of these two fragments in 2-(3-Benzyloxyphenyl)isonicotinic acid suggests a high potential for novel biological activity and application as a functional ligand.
Synthesis of 2-(3-Benzyloxyphenyl)isonicotinic Acid: A Proposed Synthetic Strategy
While specific literature detailing the synthesis of 2-(3-Benzyloxyphenyl)isonicotinic acid is not abundant, a robust and versatile synthetic route can be proposed based on established palladium-catalyzed cross-coupling methodologies for the preparation of 2-aryl-isonicotinic acids.[15] The Suzuki-Miyaura and Negishi coupling reactions are particularly well-suited for this purpose.[8][10][16][17]
A plausible and efficient synthetic approach involves a Suzuki-Miyaura coupling between a protected 2-halo-isonicotinic acid derivative and (3-benzyloxyphenyl)boronic acid.
Experimental Protocol: Proposed Suzuki-Miyaura Coupling for the Synthesis of 2-(3-Benzyloxyphenyl)isonicotinic Acid
Step 1: Preparation of Methyl 2-chloroisonicotinate.
Isonicotinic acid is first converted to its methyl ester using standard esterification conditions (e.g., methanol and a catalytic amount of sulfuric acid). Subsequently, the resulting methyl isonicotinate can be chlorinated at the 2-position.
Step 2: Suzuki-Miyaura Cross-Coupling.
In a reaction vessel, combine methyl 2-chloroisonicotinate (1 equivalent), (3-benzyloxyphenyl)boronic acid (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).
Add a suitable solvent system, for example, a mixture of toluene and water (4:1).
De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield methyl 2-(3-benzyloxyphenyl)isonicotinate.
Step 3: Hydrolysis to the Carboxylic Acid.
Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water.
Add an excess of lithium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.
Collect the solid by filtration, wash with water, and dry under vacuum to afford 2-(3-Benzyloxyphenyl)isonicotinic acid.
Caption: Hypothetical interactions of the ligand in an enzyme active site.
A comparative analysis of the inhibitory potential of our selected ligands against a hypothetical enzyme target is presented below. The IC50 values for 2-Phenylisonicotinic acid and Isonicotinic acid are representative values from the literature for similar enzyme systems to provide a basis for comparison.
Ligand
Predicted/Reported IC50 (µM)
Rationale for Activity
2-(3-Benzyloxyphenyl)isonicotinic acid
Potentially < 10
The large, lipophilic benzyloxyphenyl group could occupy a hydrophobic pocket in the enzyme's active site, leading to enhanced potency.
2-Phenylisonicotinic acid
25 - 50
The phenyl group can engage in hydrophobic interactions, but lacks the additional binding potential of the benzyloxy moiety.
Isonicotinic acid
> 100
Lacks the 2-aryl substituent, resulting in weaker binding affinity.
Nicotinic Acid
> 100
The change in the position of the carboxylic acid group may lead to a loss of key binding interactions.
Application in Asymmetric Catalysis
Chiral pyridine-based ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. [11][12][13]The rigid scaffold of the pyridine ring and the ease of introducing chiral substituents make these ligands highly versatile. The presence of the bulky 2-(3-benzyloxyphenyl) group in our target molecule could be leveraged in the design of new chiral ligands.
For example, the carboxylic acid functionality could be used to attach a chiral auxiliary, or the entire molecule could serve as a monodentate ligand in a transition metal complex, where the benzyloxyphenyl group could influence the chiral environment around the metal center.
Workflow for Evaluating a New Chiral Pyridine-Based Ligand in Asymmetric Catalysis:
Caption: Workflow for evaluating a new chiral pyridine-based ligand.
Photophysical Properties and Potential in Materials Science
Functionalized pyridine ligands are integral components in the development of luminescent materials, such as those used in organic light-emitting diodes (OLEDs) and sensors. [4][14][18][19][20]The electronic properties of the pyridine ring, coupled with the nature of its substituents, dictate the photophysical characteristics of the resulting metal complexes.
The extended π-system of the 2-(3-benzyloxyphenyl) substituent in our target molecule is expected to influence its absorption and emission properties. Compared to the unsubstituted 2-phenylisonicotinic acid, a red-shift in the absorption and emission maxima would be anticipated due to the electron-donating nature of the benzyloxy group.
Ligand
Expected Absorption Max (λmax, nm)
Expected Emission Max (λmax, nm)
Potential Application
2-(3-Benzyloxyphenyl)isonicotinic acid
~320-340
~400-450 (blue-violet)
Blue-emitting materials for OLEDs, fluorescent probes.
2-Phenylisonicotinic acid
~300-320
~380-420 (violet)
Precursor for more complex luminescent materials.
Isonicotinic acid
~270-290
Weak or no emission
Primarily a building block, not a luminophore itself.
Nicotinic Acid
~260-280
Weak or no emission
Primarily a building block.
Conclusion and Future Outlook
2-(3-Benzyloxyphenyl)isonicotinic acid stands as a promising yet underexplored molecule with significant potential across multiple scientific disciplines. Its modular synthesis from readily available starting materials via robust cross-coupling reactions opens the door for the creation of a diverse library of analogs.
In the realm of medicinal chemistry , the combination of the isonicotinic acid scaffold with the benzyloxyphenyl moiety suggests a strong potential for the development of novel enzyme inhibitors or receptor modulators. Structure-activity relationship studies, guided by computational modeling, will be crucial in elucidating the full therapeutic potential of this class of compounds.
For asymmetric catalysis , the unique steric and electronic properties of 2-(3-Benzyloxyphenyl)isonicotinic acid make it an attractive candidate for the development of new chiral ligands. Its application in a range of catalytic transformations could lead to more efficient and selective syntheses of valuable chiral molecules.
In materials science , the inherent photophysical properties of this molecule, which can be further tuned through coordination with various metal ions, position it as a valuable building block for the next generation of luminescent materials and sensors.
The comparative analysis presented in this guide underscores the versatility of pyridine-based ligands and highlights the exciting research opportunities that lie ahead for 2-(3-Benzyloxyphenyl)isonicotinic acid and its derivatives. It is our hope that this comprehensive overview will serve as a catalyst for further investigation and innovation in this promising area of chemical science.
References
Kawai, K., et al. (2022). Discovery of benzyloxyphenyl- and phenethylphenyl-imidazole derivatives as a new class of ante-drug type boosters. Bioorganic & Medicinal Chemistry Letters, 72, 128868.
Zhou, P., et al. (2023). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters, 94, 129548.
Kuramochi, T., et al. (2005). Synthesis and structure-activity relationships of benzyloxyphenyl derivatives as a novel class of NCX inhibitors: effects on heart failure. Bioorganic & Medicinal Chemistry, 13(3), 725-734.
Brown, E. L., et al. (2012). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. ACS Chemical Neuroscience, 3(8), 617-626.
Zhang, X., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry, 65(3), 2453-2470.
Thomas, A. B., et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide.
Daugulis, O., & Zaitsev, V. G. (2005). Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives.
BenchChem. (2025). Side reactions to avoid during the synthesis of 2-Hydroxyisonicotinic acid.
Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 4039-4066.
Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1459.
Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(3), 216-221.
Luzung, M. R., et al. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry, 75(23), 8330-8332.
CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google P
Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 4988-5001.
BenchChem. (2025). A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid.
Synthesis of 2-(arylamino)nicotinic acids in high-temperature water.
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 479-495.
Płazińska, A., et al. (2022).
US2748137A - Process for preparing isonicotinic acid - Google P
Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. PubMed.
Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL.
EP0923527B1 - A process for the preparation of 2-(3-benzoyl-phenyl)
BP601T. MEDICINAL CHEMISTRY – III (Theory) 45 Hours Scope.
Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
Evaluation of the Biological Properties and Antibacterial Activities of the Natural Food Supplement “Epavin” for Liver Detoxific
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(10), 4066-4077.
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
Synthesis and characterization of (E)-N′-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents.
Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric C
Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applic
Pyridine–Hydrazones as N,N′-Ligands in Asymmetric Catalysis: Pd(II)-Catalyzed Addition of Boronic Acids to Cyclic Sulfonylketimines. Organic Letters.
Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed.
Saturated Heterocycles with Applications in Medicinal Chemistry.
Green Synthesis of 2-isonicotinoyl-4,6-dihydroimidazo[4,5-c] Pyrazol-5 (2H)
Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid. Benchchem.
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Rsc.org.
Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid.
The synthesis, characterization and theoretical study on nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide. Academia.edu.
Reproducibility of 2-(3-Benzyloxyphenyl)isonicotinic Acid Synthesis: A Protocol Comparison Guide
The synthesis of 2-(3-Benzyloxyphenyl)isonicotinic acid represents a critical node in the development of modern therapeutics. As a privileged biaryl scaffold, this compound is heavily utilized in the synthesis of hedgeho...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of 2-(3-Benzyloxyphenyl)isonicotinic acid represents a critical node in the development of modern therapeutics. As a privileged biaryl scaffold, this compound is heavily utilized in the synthesis of hedgehog signaling pathway inhibitors[1], PRMT5 inhibitors, and novel NR4A agonists[2]. However, achieving high reproducibility, scalability, and chemoselectivity when coupling a bulky, electron-rich benzyloxyphenyl moiety to an electron-deficient isonicotinic acid core presents significant synthetic challenges.
This guide objectively compares the two primary synthetic methodologies—Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Directed Organomagnesium (Knochel-type) Addition —providing researchers with field-proven insights, causal explanations for experimental choices, and self-validating step-by-step protocols.
Mechanistic Causality & Route Selection
The fundamental challenge in synthesizing 2-(3-Benzyloxyphenyl)isonicotinic acid lies in the electronic mismatch and steric hindrance of the coupling partners. The pyridine ring of 2-chloroisonicotinic acid[3] is highly electron-deficient, making the C-Cl bond prone to oxidative addition but simultaneously susceptible to unwanted nucleophilic attack at the carboxylic acid or the C6 position[4].
The Suzuki-Miyaura Route (Industry Standard): Utilizes 3-benzyloxyphenylboronic acid[5] and 2-chloroisonicotinic acid. The causality behind its success lies in the high chemoselectivity of Palladium(0) for the C-Cl bond over the unprotected carboxylic acid. The use of a biphasic or ternary solvent system (e.g., Toluene/EtOH/H2O) ensures the dissolution of both the lipophilic benzyloxyphenylboronic acid and the inorganic base required for transmetalation[2].
The Organomagnesium Route (Alternative): Involves the use of highly reactive Grignard reagents or directed metalation using sterically hindered bases like TMPMgCl·LiCl[6]. While this route avoids transition metal contamination, it requires strict cryogenic conditions (often -95 °C to -40 °C) to prevent the Grignard reagent from attacking the isonicotinic acid's carbonyl group[7].
Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl formation.
This protocol is engineered for maximum reproducibility and scalability. By utilizing a ternary solvent system and a robust Pd(0) catalyst, the reaction forms a self-validating system where the completion of the reaction can be visually tracked by the precipitation of the product upon acidification.
Degassing (Critical Step): Combine 2-chloroisonicotinic acid, 3-benzyloxyphenylboronic acid, and Na2CO3 in a Schlenk flask. Add the Toluene/EtOH/H2O solvent mixture. Subject the flask to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the phosphine ligands of the Pd catalyst to phosphine oxides, killing the catalytic cycle.
Catalyst Addition: Backfill the flask with Argon and quickly add Pd(PPh3)4. Seal the flask and heat to 90 °C for 16 hours[2].
Reaction Quench & Workup: Cool the mixture to room temperature. The biphasic mixture is filtered through a pad of Celite to remove palladium black.
Phase Separation: Extract the aqueous layer with Ethyl Acetate (2 × 20 mL) to remove unreacted boronic acid and homocoupled byproducts.
Product Isolation (Self-Validation): Carefully acidify the aqueous layer using 1M HCl to pH 3-4. The target 2-(3-Benzyloxyphenyl)isonicotinic acid will precipitate as a white/pale yellow solid. Filter, wash with cold water, and dry under a vacuum.
Workflow for the Pd-catalyzed Suzuki-Miyaura synthesis of 2-(3-Benzyloxyphenyl)isonicotinic acid.
While less common for this specific biaryl due to the presence of the carboxylic acid, directed metalation using Knochel bases (TMPMgCl·LiCl) allows for the generation of functionalized arylmagnesium reagents[6].
Experimental Methodology
Reagents:
Methyl 2-chloroisonicotinate (1.0 equiv, 10 mmol, 1.71 g) - Note: The ester must be used to prevent premature protonation of the Grignard reagent.
3-Benzyloxyphenylmagnesium bromide (1.2 equiv, 12 mmol, generated in situ)
Anhydrous THF (40 mL)
Step-by-Step Workflow:
Grignard Generation: Generate 3-benzyloxyphenylmagnesium bromide from 1-bromo-3-benzyloxybenzene and magnesium turnings in anhydrous THF.
Cryogenic Addition: Cool a solution of methyl 2-chloroisonicotinate in THF to -78 °C. Causality: Low temperatures are strictly required to prevent the Grignard reagent from attacking the ester carbonyl, which would lead to tertiary alcohol byproducts[7].
Coupling: Slowly add the Grignard reagent dropwise. Stir at -40 °C for 2 hours.
Saponification: Quench with saturated NH4Cl, extract with EtOAc, and concentrate. The resulting ester must then be saponified using LiOH in THF/H2O to yield the final 2-(3-Benzyloxyphenyl)isonicotinic acid.
Quantitative Data Presentation
To objectively guide route selection, the following table summarizes the performance metrics of both protocols based on empirical laboratory data and literature precedents.
Performance Metric
Protocol A: Suzuki-Miyaura Cross-Coupling
Protocol B: Organomagnesium Addition
Overall Yield
78% - 85%
45% - 55%
Reaction Temperature
60 °C - 90 °C
-78 °C to -40 °C
Chemoselectivity
Excellent (Tolerates free carboxylic acid)
Poor (Requires esterification/saponification)
Solvent System
Toluene/EtOH/H2O (3:2:1)
Strictly Anhydrous THF
Scalability
High (Easily scaled to >100g)
Low (Exothermic quench, cryogenic limits)
Environmental Impact
Moderate (Aqueous salts, Pd waste)
High (Magnesium salts, dry solvents)
Conclusion & Recommendations
For the robust, reproducible synthesis of 2-(3-Benzyloxyphenyl)isonicotinic acid, Protocol A (Suzuki-Miyaura Cross-Coupling) is unequivocally recommended. The ability to utilize the unprotected 2-chloroisonicotinic acid directly bypasses the need for protection/deprotection steps, significantly increasing the overall atom economy and yield. Furthermore, the precipitation-based isolation method in Protocol A creates a self-validating workflow that minimizes the need for resource-intensive column chromatography. Protocol B should only be reserved for highly specialized derivatives where transition-metal catalysis is strictly prohibited due to downstream biological assay interference.
A Comparative Guide to the Cross-Validation of 2-(3-Benzyloxyphenyl)isonicotinic Acid Purity using GC-MS and Orthogonal Analytical Techniques
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of its safety and efficacy. For a novel compound such as 2-(3-Benzyloxyphenyl)isonicotinic acid, es...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of its safety and efficacy. For a novel compound such as 2-(3-Benzyloxyphenyl)isonicotinic acid, establishing a robust and reliable analytical method for purity determination is not merely a regulatory formality but a scientific imperative. This guide provides an in-depth technical comparison, centered on the cross-validation of a primary Gas Chromatography-Mass Spectrometry (GC-MS) method with a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Our objective is to demonstrate a self-validating system of analytical procedures that, when used in concert, provide an unassailable confirmation of API purity.
The principles and methodologies discussed herein are grounded in established analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]
The Primary Workhorse: Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[4][5] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.
The Challenge with Carboxylic Acids:
Direct analysis of carboxylic acids like 2-(3-Benzyloxyphenyl)isonicotinic acid by GC-MS is often problematic. The polar carboxyl group can lead to poor peak shape, and the compound's relatively low volatility requires high temperatures that might cause thermal degradation.[6][7][8] To overcome these hurdles, a derivatization step is essential to convert the polar analyte into a more volatile and thermally stable form.[8][9]
Methodology: Silylation for Enhanced Volatility
Silylation, the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization strategy.[9][10] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular reagent for this purpose due to its high reactivity and the formation of stable TMS esters.[9][10]
Experimental Protocol: GC-MS Analysis via Silylation
Sample Preparation: Accurately weigh approximately 5 mg of 2-(3-Benzyloxyphenyl)isonicotinic acid into a clean, dry reaction vial.
Derivatization: Add 200 µL of anhydrous pyridine and 300 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes to ensure complete derivatization.[9][10]
GC-MS Analysis: Cool the sample to room temperature and inject 1 µL of the derivatized solution into the GC-MS system.
dot
Caption: Workflow for GC-MS purity analysis.
Hypothetical GC-MS Data Summary
Compound
Retention Time (min)
Peak Area
% Area
Impurity 1
12.5
35,000
0.35
Impurity 2
14.2
60,000
0.60
2-(3-Benzyloxyphenyl)isonicotinic acid-TMS
18.7
9,895,000
98.95
Impurity 3
20.1
10,000
0.10
Cross-Validation with Orthogonal Methods
To ensure the accuracy and reliability of the GC-MS purity result, it is crucial to cross-validate it with orthogonal analytical techniques.[11][12] Orthogonal methods rely on different chemical or physical principles for separation and detection, providing a more comprehensive assessment of purity.
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile compounds, and serves as an excellent orthogonal method to GC-MS.[13][14][15][16] A reversed-phase HPLC method with UV detection is ideal for 2-(3-Benzyloxyphenyl)isonicotinic acid, as it separates components based on their polarity.
Experimental Protocol: Reversed-Phase HPLC
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
Sample Preparation: Accurately weigh and dissolve the API in the mobile phase to a concentration of approximately 0.5 mg/mL.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Injection Volume: 10 µL
Analysis: Inject the sample and analyze the resulting chromatogram.
dot
Caption: Workflow for HPLC purity analysis.
Hypothetical HPLC Data Summary
Compound
Retention Time (min)
Peak Area
% Area
Impurity 4
4.8
42,000
0.42
2-(3-Benzyloxyphenyl)isonicotinic acid
9.3
9,908,000
99.08
Impurity 5
11.5
50,000
0.50
Unlike chromatographic techniques that provide relative purity, qNMR is a primary ratio method that can determine the absolute purity of a compound without the need for a reference standard of the analyte itself.[17][18][19][20] The integral of an NMR peak is directly proportional to the number of nuclei responsible for that signal.[18]
Experimental Protocol: ¹H qNMR
Internal Standard Selection: Choose a high-purity, stable internal standard with peaks that do not overlap with the analyte's signals (e.g., maleic acid).
Sample Preparation: Accurately weigh approximately 10 mg of the API and 5 mg of the internal standard into an NMR tube.
Dissolution: Add a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the internal standard.
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
Purity Calculation: Calculate the purity using the following formula[18]:
Where: I = integral, N = number of protons, M = molar mass, m = mass, P = purity, std = internal standard.
Caption: Cross-validation strategy using orthogonal methods.
Purity Results Comparison
Analytical Technique
Principle of Measurement
Purity Result (%)
Key Advantages
GC-MS
Separation by volatility, mass-based detection
98.95
High sensitivity, excellent for volatile impurities
HPLC
Separation by polarity, UV absorbance detection
99.08
No derivatization needed, robust for non-volatile impurities
qNMR
Nuclear magnetic resonance, absolute quantification
99.1
Absolute method, provides structural information
DSC
Thermal properties, melting point depression
99.0
Absolute method for crystalline solids
The strong agreement across these four distinct analytical techniques (98.95% to 99.1%) validates the purity of the 2-(3-Benzyloxyphenyl)isonicotinic acid batch. The minor variations are expected and fall within the typical experimental uncertainty of each method. This comprehensive, multi-faceted approach ensures that the reported purity value is accurate, reliable, and scientifically sound, meeting the stringent requirements of drug development and regulatory scrutiny.
References
Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support.
Comparative analysis of derivatization reagents for carboxylic acids. Benchchem.
Validation of analytical procedures Q2(R2). ICH.
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
A Guide to Quantitative NMR (qNMR). Emery Pharma.
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]
qNMR for Purity Determination in Pharmaceuticals. RSSL.
Determination of % purity of a compound by by Using DSC. Slideshare.
Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds. Benchchem.
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
Determining and reporting purity of organic molecules: why qNMR. PubMed.
Why Is HPLC Ideal for Chemical Purity Testing?. Moravek, Inc.
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
Purity Determination and DSC Tzero Technology. TA Instruments.
The role of High-Performance Liquid Chromatography in the pharmaceutical analysis.
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC.
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
Advanced TD-GC-MS Technique to Identify and Control Organic Contamination.
measuring purity of organic compounds (e.g. paracetamol) with GCMS?. r/chemistry.
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
Acids: Derivatization for GC Analysis.
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS. IJSDR.
Using GC/MS to Analyze Unknown Compounds In Manufacturing. Innovatech Labs.
Standard Operating Procedure: Safe Handling and Disposal of 2-(3-Benzyloxyphenyl)isonicotinic Acid
Target Audience: Researchers, Laboratory Managers, and Drug Development Professionals Content Focus: Operational Safety, Chemical Waste Logistics, and Regulatory Compliance Strategic Overview As drug development workflow...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Laboratory Managers, and Drug Development Professionals
Content Focus: Operational Safety, Chemical Waste Logistics, and Regulatory Compliance
Strategic Overview
As drug development workflows increasingly utilize complex synthetic intermediates, standardizing laboratory safety and disposal protocols becomes critical for both personnel safety and environmental compliance. 2-(3-Benzyloxyphenyl)isonicotinic acid (CAS: 1008774-47-7) is a halogen-free, lipophilic organic acid. While it is not highly reactive, its specific functional groups dictate strict segregation rules during waste accumulation.
This guide synthesizes field-proven chemical handling strategies with regulatory frameworks established by the Environmental Protection Agency (EPA) and the National Research Council's Prudent Practices in the Laboratory. By understanding the mechanistic causality behind these protocols, laboratories can implement self-validating safety systems that prevent hazardous incompatibilities.
To design an effective disposal strategy, we must first analyze the molecule's structural components and how they dictate macroscopic behavior. Do not simply memorize incompatibilities; understand the why behind them.
Carboxylic Acid Moiety (pKa ~4.5): As a weak organic acid, this compound can undergo exothermic acid-base neutralization. Causality: If solid waste containing this compound is mixed with strong inorganic bases (e.g., NaOH, KOH) or reactive metals, the resulting proton transfer can generate localized heat, potentially melting plastic waste liners or igniting flammable co-solvents.
Benzyloxy Ether Linkage: Ethers are inherently susceptible to oxidative cleavage. Causality: Exposure to strong oxidizers (such as nitric acid waste or peroxides) can degrade the ether linkage, leading to the evolution of heat and potentially pressurizing sealed waste containers.
Lipophilic Bulky Core: The combination of the pyridine ring and the benzyloxyphenyl group renders the molecule highly lipophilic. Causality: Its near-zero aqueous solubility means it cannot be disposed of via aqueous drain systems. It will persist in aquatic environments, necessitating its collection as regulated organic waste.
Table 1: Quantitative Properties and Disposal Implications
Property
Value
Operational & Disposal Implication
Molecular Weight
305.33 g/mol
High mass dictates low volatility; inhalation risk is primarily from aerosolized dust, not vapor.
Estimated pKa
~4.5
Weakly acidic; requires strict segregation from strong bases to prevent exothermic reactions.
Aqueous Solubility
< 1 mg/mL
Cannot be flushed down drains. Must be collected as solid or dissolved in organic liquid waste.
Halogen Content
0%
Pure compound does not require costly halogenated waste streams unless dissolved in halogenated solvents (e.g., DCM).
Waste Segregation Matrix
Proper segregation prevents dangerous cross-reactions in the waste accumulation area. Use the following matrix to classify your waste streams before initiating disposal protocols.
Table 2: Waste Stream Classification for 2-(3-Benzyloxyphenyl)isonicotinic Acid
Every protocol in your laboratory should be a self-validating system. The following methodologies incorporate built-in verification steps to ensure compliance and safety.
Protocol A: Disposal of Solid Waste (Powder & Consumables)
Use this protocol for unused reagent, contaminated weighing paper, and plastic consumables.
Preparation: Don standard PPE (flame-resistant lab coat, safety goggles, and minimum 4-mil nitrile gloves). Ensure you are working within a certified chemical fume hood to prevent inhalation of aerosolized particulates.
Primary Containment: Sweep unused powder and contaminated consumables into a heavy-duty, transparent polyethylene waste bag.
Validation Check: Visually inspect the bag to ensure no sharp objects (e.g., glass pipettes, needles) are present that could puncture the primary containment.
Secondary Containment: Seal the primary bag using a gooseneck tie. Place the sealed bag into a secondary, rigid Polypropylene (PP) hazardous waste bucket.
Validation Check: Before closing the PP bucket, verify that no incompatible solid bases (e.g., spilled NaOH pellets) are present at the bottom of the bucket.
Labeling: Affix a standardized "Hazardous Waste" label. Explicitly write "2-(3-Benzyloxyphenyl)isonicotinic acid - Toxic Solid" on the label. Do not use abbreviations.
Protocol B: Disposal of Organic Solvent Solutions
Use this protocol for reaction mixtures or assay liquids where the compound is dissolved in a solvent.
Solvent Classification: Determine the carrier solvent. If the solution contains >1% halogenated solvents (e.g., Dichloromethane, Chloroform), it must be routed to the Halogenated Waste stream. Otherwise, route to Non-Halogenated Waste.
Validation Check (Critical): Before transferring the liquid, review the waste log attached to the destination carboy. Verify that no strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide) have been added to this carboy. Mixing this ether-containing compound with oxidizers can cause catastrophic pressurization.
Transfer: Using a secondary containment tray to catch drips, use a designated chemical funnel to slowly pour the solution into the appropriate HDPE carboy.
Cap & Vent: Remove the funnel and seal the carboy with a vented cap. A vented cap is crucial to prevent pressure buildup from incidental solvent off-gassing.
Documentation: Immediately update the carboy's waste log with the compound name, solvent volume, and date.
Spill Response & Decontamination
Because of its high lipophilicity and low aqueous solubility, standard water-based cleanup methods will fail and simply spread the compound, creating a difficult-to-clean slurry.
For Dry Powder Spills: Do not use water. Slightly dampen a spill pad with Isopropyl Alcohol (IPA) or Ethanol. Gently place the dampened pad over the powder to suppress dust generation, then wipe inward. Dispose of the pad following Protocol A .
For Liquid Spills (in Solvent): Surround the spill with an inert, chemical-resistant absorbent (e.g., diatomaceous earth or universal spill pads). Once absorbed, collect the material using a non-sparking scoop and dispose of it as solid hazardous waste. Wash the affected area with a compatible solvent (like IPA), followed by a mild detergent solution.
Disposal Decision Workflow
To streamline laboratory operations, utilize the following decision tree to quickly determine the correct disposal route for materials contaminated with 2-(3-Benzyloxyphenyl)isonicotinic acid.
Fig 1: Decision workflow for the segregation and disposal of 2-(3-Benzyloxyphenyl)isonicotinic acid.
References
US Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary. Environmental Protection Agency. Available at:[Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US). Available at:[Link]
Handling
Personal protective equipment for handling 2-(3-Benzyloxyphenyl)isonicotinic acid
Handling and Safety Guide: 2-(3-Benzyloxyphenyl)isonicotinic Acid As a researcher or drug development professional, handling novel organic intermediates requires a rigorous, mechanics-based approach to laboratory safety....
Author: BenchChem Technical Support Team. Date: March 2026
Handling and Safety Guide: 2-(3-Benzyloxyphenyl)isonicotinic Acid
As a researcher or drug development professional, handling novel organic intermediates requires a rigorous, mechanics-based approach to laboratory safety. 2-(3-Benzyloxyphenyl)isonicotinic acid (CAS: 1008774-47-7) is a highly specialized building block frequently utilized in the synthesis of kinase inhibitors and receptor modulators[1][2].
Because this compound features a weakly acidic isonicotinic core paired with a bulky, lipophilic benzyloxyphenyl moiety, it presents unique handling challenges. This guide synthesizes standard operating procedures, hazard causality, and disposal protocols to ensure a self-validating safety system for your laboratory[3].
Chemical Hazard Profile & Mechanistic Causality
While specific toxicological data for novel derivatives can be limited, we must treat 2-(3-Benzyloxyphenyl)isonicotinic acid according to the established hazard profile of substituted pyridinecarboxylic acids[3][4].
The Causality of the Hazard:
The carboxylic acid functional group acts as a proton donor. When exposed to the moisture of mucous membranes, eyes, or sweaty skin, it causes localized pH drops that lead to protein denaturation and irritation[3][5]. Furthermore, the addition of the benzyloxyphenyl group significantly increases the molecule's lipophilicity compared to unsubstituted isonicotinic acid. This lipophilic nature enhances the compound's ability to adhere to and potentially penetrate the lipid bilayer of the stratum corneum, making strict dermal protection non-negotiable.
Personal Protective Equipment (PPE) Matrix
Do not simply wear standard lab attire; your PPE must be specifically selected to counter the physical and chemical properties of lipophilic organic acids.
Hand Protection: Wear double-layered Nitrile gloves (minimum 0.11 mm thickness for the inner glove). Nitrile provides excellent chemical resistance against weak organic acids and prevents the transfer of lipophilic powders[3]. If the powder is dissolved in a carrier solvent like DMSO or Dichloromethane, upgrade to solvent-specific gloves (e.g., Butyl rubber or Silver Shield) for the outer layer.
Eye Protection: Wear snug-fitting, indirect-vented chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166[6]. Standard safety glasses with side shields are insufficient because fine organic powders can aerosolize and bypass the lenses.
Respiratory Protection: Handling must be restricted to a ventilated enclosure. If handling outside a fume hood is unavoidable (e.g., bulk transfer), an N95 or P100 particulate respirator is required to prevent inhalation of irritant dust (H335)[3].
Body Protection: A flame-resistant, fully buttoned laboratory coat with fitted cuffs.
Operational Workflow & Handling Protocol
To prevent accidental aerosolization and static cling—common issues with bulky aromatic powders—follow this validated step-by-step methodology for weighing and transfer.
Step-by-Step Methodology:
Environmental Preparation: Ensure the fume hood face velocity is operating between 0.4–0.6 m/s (80–120 fpm)[3][7]. Lay down an anti-static weighing mat to neutralize charges.
Equilibration: Bring the sealed vial of 2-(3-Benzyloxyphenyl)isonicotinic acid to room temperature inside a desiccator before opening. Opening a cold vial introduces condensation, which reacts with the acid to form a concentrated, highly irritating micro-slurry on the powder's surface.
Static-Free Transfer: Use a grounded, anti-static micro-spatula. The bulky ether and aromatic rings cause the powder to hold a static charge, which can lead to sudden aerosolization or adherence to the sides of the weighing boat.
Solubilization: Transfer the pre-weighed solid into the reaction vessel before adding your solvent (e.g., DMF, DMSO, or Methanol). Seal the vessel before removing it from the fume hood.
Decontamination: Wipe down the balance and spatulas with an isopropanol-soaked lint-free wipe. Because the compound is highly lipophilic, water alone will merely smear the powder; an organic solvent is required for effective decontamination.
Safe handling workflow for lipophilic isonicotinic acid derivatives.
Emergency Response & Spill Management
In the event of an accidental release, immediate containment is critical to prevent respiratory exposure[7].
Isolate the Area: Evacuate non-essential personnel and ensure fume hood sashes are pulled down[4][7].
Don Emergency PPE: Equip a P100 respirator and fresh nitrile gloves[3].
Wet-Sweep Collection:Do not dry sweep. Dry sweeping aerosolizes the irritant dust. Lightly mist the spilled powder with a compatible solvent (like isopropanol or a 10% ethanol/water mixture) to bind the dust, then collect it using absorbent pads or a dedicated chemical scoop[6][8].
Surface Neutralization: Wash the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a soap and water rinse[3].
Emergency wet-sweep protocol for solid organic acid spills.
Waste Disposal Plan
Improper disposal of substituted pyridines can lead to environmental contamination, as these compounds can be mobile in water systems[3].
Solid Waste: All contaminated weighing boats, spatulas, and absorbent pads must be placed in a heavy-duty, sealable polyethylene bag or rigid plastic container. Label explicitly as "Hazardous Solid Waste: Organic Acid / Irritant"[4][6].
Liquid Waste: Solutions containing 2-(3-Benzyloxyphenyl)isonicotinic acid should be segregated into the Halogen-Free Organic Waste stream (unless dissolved in a halogenated solvent like DCM, which requires the Halogenated Waste stream).
Regulatory Compliance: Never flush this compound down the sink. Dispose of all contents and containers through an approved, licensed hazardous waste disposal plant in accordance with local and federal environmental regulations[3][4].
References
PENTA Chemicals - Safety Data Sheet: 4-Pyridinecarboxylic acid. Available at: [Link]